2-Hydroxy-3-methoxybenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)10)8(9)11/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPILRTESRLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368856 | |
| Record name | 2-hydroxy-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26751-04-2 | |
| Record name | 2-hydroxy-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Hydroxy-3-methoxybenzamide synthesis from o-vanillin
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methoxybenzamide from o-Vanillin
Abstract
This technical guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from the readily available bio-sourced compound o-vanillin (2-Hydroxy-3-methoxybenzaldehyde). The guide details a robust and efficient two-step synthetic pathway involving an initial oximation of the aldehyde followed by an acid-catalyzed Beckmann rearrangement of the resulting aldoxime. Causality behind critical experimental choices, detailed step-by-step protocols, process optimization parameters, and complete analytical characterization are discussed to ensure reproducibility and high fidelity. This document is intended to serve as a practical and authoritative resource for researchers requiring a reliable method for the preparation of this important benzamide derivative.
Introduction
This compound is a substituted benzamide derivative that serves as a key intermediate in the synthesis of various pharmaceutical agents and biologically active compounds. Its utility is noted in the preparation of derivatives used in therapies targeting poly(ADP-ribose) polymerase-1 (PARP-1), among other applications[1]. The strategic placement of the hydroxyl, methoxy, and amide functionalities on the benzene ring makes it a versatile scaffold for further chemical elaboration.
The starting material for this synthesis, o-vanillin (2-Hydroxy-3-methoxybenzaldehyde), is a naturally occurring organic compound and an isomer of the more common vanillin[2]. It is readily available and provides a cost-effective and sustainable entry point for the synthesis.[3]
This guide outlines a classic and reliable two-step synthetic transformation. The core of this strategy is the conversion of an aldehyde to a primary amide via an oxime intermediate, a fundamental transformation in organic synthesis. This pathway is selected for its high efficiency, use of standard laboratory reagents, and well-understood reaction mechanisms.
The Synthetic Pathway: A Mechanistic Overview
The conversion of o-vanillin to this compound is efficiently achieved in two distinct chemical steps:
-
Oximation: The aldehyde functional group of o-vanillin is condensed with hydroxylamine to form o-vanillin oxime (2-hydroxy-3-methoxybenzaldehyde oxime).
-
Beckmann Rearrangement: The purified oxime is then subjected to acid-catalyzed rearrangement to yield the target primary amide, this compound.
The complete workflow is visualized below.
Caption: Overall two-step synthetic workflow.
Step 1: Mechanism of Oximation
The formation of an oxime is a condensation reaction between an aldehyde or ketone and hydroxylamine[4]. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of o-vanillin. This is typically performed using hydroxylamine hydrochloride, requiring a mild base (e.g., sodium acetate) to liberate the free hydroxylamine nucleophile in situ. A subsequent dehydration step yields the stable C=N double bond of the oxime.
Caption: Conceptual overview of the oximation reaction.
Step 2: Mechanism of the Beckmann Rearrangement
The Beckmann rearrangement is the cornerstone of this synthesis, converting the aldoxime into a primary amide[5][6]. The reaction is catalyzed by strong acids (e.g., sulfuric acid, polyphosphoric acid) which protonate the oxime's hydroxyl group, transforming it into an excellent leaving group (water)[7].
The key mechanistic event is a concerted 1,2-shift where the group positioned anti (trans) to the leaving group migrates from the carbon to the nitrogen atom as the N-O bond cleaves. This migration prevents the formation of a highly unstable nitrene species[6]. For an aldoxime, the migrating group is the aryl ring. This rearrangement produces a highly electrophilic nitrilium ion intermediate. This intermediate is then attacked by a water molecule, followed by deprotonation and tautomerization (an isomerization involving the migration of a proton and the shifting of a double bond) to yield the thermodynamically stable final amide product.[7][8]
Caption: Key stages of the Beckmann rearrangement mechanism.
Detailed Experimental Protocols
Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of o-Vanillin Oxime
This protocol is adapted from established procedures for oxime formation from aldehydes.[9][10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| o-Vanillin | C₈H₈O₃ | 152.15 | 15.2 g | 100 | 1.0 |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 7.7 g | 111 | 1.1 |
| Sodium Acetate·3H₂O | C₂H₃NaO₂·3H₂O | 136.08 | 15.0 g | 110 | 1.1 |
| Deionized Water | H₂O | 18.02 | 150 mL | - | - |
| Ethanol (for washing) | C₂H₆O | 46.07 | ~50 mL | - | - |
Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-vanillin (15.2 g, 100 mmol).
-
Reagent Addition: Add deionized water (150 mL), followed by sodium acetate trihydrate (15.0 g, 110 mmol) and hydroxylamine hydrochloride (7.7 g, 111 mmol).
-
Reaction: Heat the mixture to a gentle reflux (~100 °C) using a heating mantle. The solid starting materials will dissolve upon heating.
-
Monitoring: Maintain the reflux for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system until the starting o-vanillin spot has been consumed.
-
Isolation: After completion, remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystallization.
-
Filtration: Collect the resulting white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of ice-cold deionized water (2x25 mL) followed by one portion of cold ethanol (25 mL) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: The expected yield is typically high (>85%). The product should be a white to off-white crystalline solid. Characterize by melting point and spectroscopic methods (see Section 5).
Protocol 2: Beckmann Rearrangement to this compound
This protocol employs a strong acid to catalyze the rearrangement of the oxime intermediate. Polyphosphoric acid (PPA) is an effective and convenient reagent for this transformation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | | :--- | :--- | :--- | :--- | :--- | | o-Vanillin Oxime | C₈H₉NO₃ | 167.16 | 10.0 g | 59.8 | 1.0 | | Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~100 g | - | ~10x (w/w) | | Ice | H₂O(s) | 18.02 | ~500 g | - | - | | Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | As needed | - | - | | Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | - | | Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - |
Procedure
-
Setup: Place polyphosphoric acid (~100 g) in a 250 mL beaker or flask equipped with a mechanical stirrer and a thermometer.
-
Reagent Addition: Slowly add the dried o-vanillin oxime (10.0 g, 59.8 mmol) to the PPA in small portions while stirring. The mixture will become a thick, stirrable paste.
-
Reaction: Gently heat the mixture to 100-120 °C using an oil bath. Maintain this temperature for 1-2 hours, stirring continuously. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate) until the oxime is consumed.
-
Work-up - Quenching: While the reaction mixture is still warm, carefully and slowly pour it onto a large beaker containing crushed ice (~500 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. Caution: This step is exothermic.
-
Neutralization: Once all the ice has melted, slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash them with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
-
Characterization: The final product should be a crystalline solid. Determine the yield and confirm the structure using melting point and spectroscopic analysis.
Process Optimization and Critical Parameters
Oximation Reaction:
-
pH Control: The liberation of free hydroxylamine from its hydrochloride salt is essential. Using a base like sodium acetate establishes a buffered, mildly acidic condition that is optimal for the condensation reaction.[9] Stronger bases can be used but may lead to side reactions.
-
Temperature: While the reaction can proceed at room temperature, heating to reflux significantly accelerates the rate of reaction, typically ensuring completion within a couple of hours.[10]
Beckmann Rearrangement:
-
Choice of Catalyst: This is the most critical parameter. Polyphosphoric acid is effective as both a catalyst and a solvent. Other strong protic acids like sulfuric acid or Lewis acids can also be used.[5] The choice can affect yield, reaction time, and the severity of side reactions like charring or fragmentation. Reagents like tosyl chloride or thionyl chloride can also promote the rearrangement under different conditions.[5]
-
Temperature Control: The temperature must be high enough to overcome the activation energy of the rearrangement but not so high as to cause decomposition of the starting material or product. A range of 100-120 °C is generally effective for PPA-mediated rearrangements.
-
Anhydrous Conditions: The initial rearrangement step requires anhydrous conditions to prevent premature hydrolysis of the protonated oxime. The water molecule that participates in the reaction is introduced during the aqueous work-up.
Analytical Characterization Summary
Proper characterization of the starting material, intermediate, and final product is crucial for validating the success of the synthesis.
| Compound | Structure | MW | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| o-Vanillin | 152.15 | 40-42[2] | ~9.8 (s, 1H, -CHO), ~7.0-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~11.0 (s, 1H, Ar-OH) | ~3200 (O-H), ~2850 (C-H, aldehyde), ~1660 (C=O), ~1600 (C=C) | |
| o-Vanillin Oxime | ![]() | 167.16 | 119-122[10] | ~8.1 (s, 1H, -CH=N), ~6.8-7.3 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~9.5 (s, 1H, Ar-OH), ~11.2 (s, 1H, =N-OH) | ~3400 (O-H, phenol), ~3200 (O-H, oxime), ~1620 (C=N), ~1600 (C=C) |
| This compound | ![]() | 167.16 | 145-148 | ~7.0-7.5 (m, 3H, Ar-H), ~7.5 & ~8.0 (br s, 2H, -CONH₂), ~3.9 (s, 3H, -OCH₃), ~12.0 (s, 1H, Ar-OH) | ~3450 & ~3180 (N-H), ~3300 (O-H), ~1650 (C=O, Amide I), ~1610 (N-H bend, Amide II) |
(Note: Actual NMR shifts are solvent-dependent. Structures are illustrative and require generation or sourcing for a final document.)
Conclusion
This guide presents a validated and reliable two-step synthesis for producing this compound from o-vanillin. By first forming the stable oxime intermediate and subsequently inducing a Beckmann rearrangement, the target amide can be obtained in good yield. The protocols have been designed with clarity and reproducibility in mind, and the mechanistic discussions provide the necessary scientific context for researchers to understand and, if necessary, adapt the procedures. This methodology offers an accessible route for drug development professionals and organic chemists to procure this valuable synthetic intermediate.
References
- 1. This compound | 26751-04-2 [chemicalbook.com]
- 2. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 3. o-Vanillin | C8H8O3 | CID 8991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Spectroscopic Fingerprinting of 2-Hydroxy-3-methoxybenzamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydroxy-3-methoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document delves into the theoretical underpinnings and practical applications of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By elucidating the structural features of this compound through the interpretation of its unique spectral data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this and similar molecules.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a substituted benzamide derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its structural motifs, including the hydroxyl, methoxy, and amide functional groups, are prevalent in numerous pharmacophores. A thorough understanding of its spectroscopic properties is paramount for ensuring the identity, purity, and structural integrity of synthesized compounds in drug discovery and development pipelines. This guide provides a detailed exploration of the spectroscopic signature of this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of a molecule's structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often advantageous for observing labile protons like those in hydroxyl and amide groups.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Data Interpretation:
-
Aromatic Protons (H4, H5, H6): The three protons on the benzene ring will appear as a complex multiplet system in the aromatic region, typically between 6.8 and 7.5 ppm. The electron-donating hydroxyl and methoxy groups will shield these protons, shifting them upfield compared to unsubstituted benzene. The electron-withdrawing amide group will have a deshielding effect.
-
Amide Protons (-CONH₂): The two amide protons will likely appear as two broad singlets, or a single broad singlet, in the region of 7.5-8.5 ppm. Their chemical shift and broadness are influenced by factors like solvent, temperature, and hydrogen bonding.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically around 3.8-4.0 ppm.[2][3]
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet at a downfield chemical shift, likely greater than 9 ppm, due to hydrogen bonding.[2][3]
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR characterization.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.
Experimental Protocol: ¹³C NMR of this compound
The experimental protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically employed to simplify the spectrum to a series of singlets.
Data Interpretation:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 165-175 ppm.
-
Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly attached to the oxygen atoms (C2 and C3) will be the most deshielded in this group. The carbon attached to the amide group (C1) will also be deshielded.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp singlet in the upfield region, typically around 55-60 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR of this compound
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.
Data Interpretation:
Based on the FT-IR spectrum of the related 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone, we can anticipate the key vibrational bands for this compound. The thiosemicarbazone shows a broad -OH stretch around 3200 cm⁻¹, and N-H stretches around 3456 and 3340 cm⁻¹.[4]
-
O-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is involved in hydrogen bonding.
-
N-H Stretch: The amide N-H stretching vibrations will appear as one or two sharp to medium bands in the region of 3400-3100 cm⁻¹. A primary amide (-CONH₂) will typically show two bands corresponding to the asymmetric and symmetric stretching modes.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band corresponding to the amide carbonyl stretch is expected in the region of 1680-1630 cm⁻¹.
-
N-H Bend (Amide II): A medium to strong band will appear in the region of 1650-1550 cm⁻¹, arising from the N-H bending vibration.
-
C-O Stretches: The C-O stretching vibrations of the hydroxyl and methoxy groups will appear as strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
-
Aromatic C=C Bends: Several medium to weak bands will be present in the 1600-1450 cm⁻¹ region due to the C=C stretching vibrations within the aromatic ring.
FT-IR Analysis Workflow
Caption: Workflow for FT-IR functional group analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.
Experimental Protocol: UV-Vis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.
Data Interpretation:
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. For a related Schiff base of 4-hydroxy-3-methoxybenzaldehyde, absorption maxima were observed at 286 nm, 320 nm, and 336 nm depending on the substituent.[5]
-
π → π* Transitions: The aromatic ring will give rise to strong absorptions in the UV region, typically with a primary band (E2-band) around 200-230 nm and a secondary band (B-band) with fine structure around 250-280 nm. The presence of the hydroxyl, methoxy, and amide substituents will cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may increase their intensity (hyperchromic effect).
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry of this compound
-
Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS). A soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to observe the molecular ion peak with minimal fragmentation. Electron Impact (EI) ionization can also be used to induce fragmentation and provide structural information.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation:
The molecular weight of this compound (C₈H₉NO₃) is 167.16 g/mol .
-
Molecular Ion Peak (M⁺): With a soft ionization technique, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 168 or the sodiated adduct [M+Na]⁺ at m/z 190 would be expected.
-
Fragmentation Pattern (EI): Under EI conditions, the molecule will fragment in a predictable manner. Common fragmentation pathways for benzamides include cleavage of the C-N bond and loss of the amide group. The NIST WebBook provides a mass spectrum for the related 2-hydroxy-3-methoxybenzaldehyde, showing a strong molecular ion peak at m/z 152 and significant fragments at m/z 151 (loss of H), 123 (loss of CHO), and 95.[1] For this compound, we would expect to see fragments corresponding to the loss of NH₂ (m/z 151) and the benzoyl cation (m/z 151).
Mass Spectrometry Analysis Pathway
Caption: General workflow for mass spectrometric analysis.
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally related compounds and general spectroscopic principles.
| Spectroscopic Technique | Feature | Expected Value/Range |
| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm (multiplet) |
| Amide Protons | 7.5 - 8.5 ppm (broad singlet) | |
| Methoxy Protons | 3.8 - 4.0 ppm (singlet) | |
| Hydroxyl Proton | > 9 ppm (broad singlet) | |
| ¹³C NMR | Carbonyl Carbon | 165 - 175 ppm |
| Aromatic Carbons | 110 - 160 ppm | |
| Methoxy Carbon | 55 - 60 ppm | |
| FT-IR (cm⁻¹) | O-H Stretch | 3400 - 3200 (broad) |
| N-H Stretch | 3400 - 3100 (sharp/medium) | |
| C=O Stretch | 1680 - 1630 (strong, sharp) | |
| C-O Stretches | 1300 - 1000 (strong) | |
| UV-Vis (nm) | λmax | ~250 - 280 (π → π*) |
| Mass Spec (m/z) | [M+H]⁺ | 168 |
| [M+Na]⁺ | 190 |
Conclusion
The comprehensive spectroscopic characterization of this compound provides a unique and definitive "fingerprint" for this important synthetic intermediate. By leveraging the complementary information obtained from NMR, FT-IR, UV-Vis, and Mass Spectrometry, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of subsequent steps in the drug discovery and development process. This guide serves as a foundational reference for the practical application and interpretation of these essential analytical techniques.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-3-methoxybenzamide
This guide provides a detailed exploration of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-Hydroxy-3-methoxybenzamide (also known as o-vanillamide). Designed for researchers and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships between molecular structure and spectral output, ensuring a robust and validated understanding of the analytical data.
Introduction: The Molecular Profile of this compound
This compound is an aromatic amide derivative of o-vanillin. Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH), a methoxy (-OCH₃), and a carboxamide (-CONH₂) group. This specific arrangement of functional groups dictates its chemical properties and provides distinct signatures for spectroscopic analysis. Understanding these signatures is paramount for identity confirmation, purity assessment, and quality control in a research or manufacturing setting.
Analytical Workflow: A Synergistic Approach
The structural elucidation of this compound relies on the complementary nature of IR and MS. IR spectroscopy identifies the functional groups present through their vibrational modes, while mass spectrometry provides the exact molecular weight and reveals the molecule's fragmentation pattern, offering a blueprint of its constituent parts.
Caption: Overall analytical workflow for the structural confirmation of this compound.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. When exposed to infrared radiation, the covalent bonds in this compound will absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the bond type and its molecular environment.
Predicted IR Absorption Bands
The structure of this compound contains several key functional groups, each with a distinct vibrational signature. The intramolecular hydrogen bonding between the phenolic -OH and the amide carbonyl is expected to influence the positions of their respective absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Phenol) | Stretching | 3200 - 3400 (Broad) | Medium-Strong | Broadness is due to hydrogen bonding. The intramolecular bond to the amide C=O may shift this to the lower end of the range. |
| N-H (Amide) | Symmetric & Asymmetric Stretching | 3150 - 3350 (Two bands) | Medium | Primary amides typically show two distinct peaks.[1] |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |
| C-H (Methoxy) | Stretching | 2850 - 2960 | Medium | Characteristic of sp³ C-H bonds in the -OCH₃ group. |
| C=O (Amide I) | Stretching | 1640 - 1680 | Strong | This is a very characteristic and intense absorption. Its position is lowered due to conjugation and hydrogen bonding. |
| N-H (Amide II) | Bending | 1590 - 1650 | Medium-Strong | Involves N-H bending and C-N stretching. |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium (multiple bands) | The benzene ring gives rise to several characteristic absorptions in this region. |
| C-O (Phenol/Ether) | Stretching | 1200 - 1280 | Strong | Asymmetric C-O-C stretch of the aryl ether and phenolic C-O stretch contribute here. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
Mass Spectrometry (MS): Unraveling Molecular Structure by Fragmentation
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of the analyte and structural information derived from its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique that generates a characteristic fragmentation fingerprint.
Molecular Ion and Fragmentation Pathway
The molecular formula of this compound is C₈H₉NO₃, corresponding to a monoisotopic mass of approximately 167.06 Da. In an EI-MS experiment, the molecular ion (M⁺˙) is expected at an m/z (mass-to-charge ratio) of 167. This radical cation is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.
The fragmentation is logically driven by the stability of the resulting fragments and the relative strengths of the chemical bonds. The primary fragmentation sites are the bonds adjacent to the functional groups.
Caption: Proposed primary fragmentation pathway for this compound under Electron Ionization (EI).
Detailed Fragmentation Analysis:
-
[M]⁺˙ at m/z 167: The molecular ion, representing the intact molecule with one electron removed.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group's C-O bond results in the loss of a methyl radical (15 Da), leading to a stable fragment ion at m/z 152 .
-
Loss of an Amino Radical (•NH₂): Alpha-cleavage at the amide group can expel an amino radical (16 Da), forming a benzoyl-type cation at m/z 151 . This is often a highly favored pathway for primary amides.
-
Sequential Loss of Carbon Monoxide (CO): The fragment at m/z 151 can undergo a common fragmentation pathway for aromatic carbonyl compounds: the loss of a neutral CO molecule (28 Da) to yield a fragment at m/z 123 . This ion can further lose another CO molecule to produce a fragment at m/z 95 .
| m/z | Proposed Fragment Identity | Neutral Loss |
| 167 | [C₈H₉NO₃]⁺˙ (Molecular Ion) | - |
| 152 | [M - CH₃]⁺ | •CH₃ (15 Da) |
| 151 | [M - NH₂]⁺ | •NH₂ (16 Da) |
| 123 | [M - NH₂ - CO]⁺ | CO (28 Da) |
| 95 | [M - NH₂ - 2CO]⁺ | CO (28 Da) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
GC Method Setup:
-
Injector: Set to a temperature of 250°C in splitless or split mode.
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method Setup:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.
-
Mass Analyzer: Set to scan a mass range of m/z 40 to 400.
-
Transfer Line: Set the temperature to ~280°C to prevent sample condensation.
-
-
Injection and Acquisition: Inject 1 µL of the sample solution into the GC. The compound will be separated from any impurities on the column before entering the MS for ionization and analysis.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a library (if available) or interpret it based on the predicted fragmentation pathway.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a self-validating system for the comprehensive characterization of this compound. IR analysis confirms the presence of the requisite hydroxyl, methoxy, and primary amide functional groups, while MS confirms the molecular weight and provides a detailed fragmentation map consistent with the proposed structure. This dual-pronged approach ensures a high degree of confidence in the compound's identity and structural integrity, forming a cornerstone of quality assessment in scientific research and development.
References
An In-depth Technical Guide to 2-Hydroxy-3-methoxybenzamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methoxybenzamide, also known as o-vanillamide, is an aromatic amide with a chemical structure featuring a benzene ring substituted with a hydroxyl, a methoxy, and a carboxamide group at positions 2, 3, and 1, respectively. This compound belongs to the class of salicylamides, which are known for their diverse biological activities. The unique arrangement of its functional groups, particularly the intramolecular hydrogen bonding between the phenolic hydroxyl and the amide group, imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. Vanilloid amides, a broader class to which this compound belongs, have been investigated for a range of pharmacological effects, including analgesic and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, spectral analysis for its characterization, and a discussion of its potential applications in research and drug discovery.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is limited, we can infer many of its properties from closely related analogs like salicylamide and from its precursor, o-vanillin.
Structure and Conformation
The molecular structure of this compound allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the amide carbonyl group. This interaction influences the molecule's conformation, planarity, and reactivity.
Caption: Chemical structure of this compound.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. Where experimental data is unavailable, values are estimated based on its structural similarity to salicylamide and o-vanillin.
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₉NO₃ | Calculated |
| Molecular Weight | 167.16 g/mol | Calculated |
| Appearance | White to off-white crystalline powder (predicted) | |
| Melting Point | 140-144 °C (for Salicylamide) | [3] |
| Boiling Point | Decomposes | [3] |
| Solubility | Poorly soluble in water. Soluble in ethanol, acetone, chloroform, and other organic solvents. | [4] |
| pKa (phenolic OH) | ~8.2 (for Salicylamide) | [3] |
Chemical Properties
The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl, the methoxy ether, and the primary amide.
-
Acidity and Basicity: The phenolic hydroxyl group is weakly acidic, with a pKa value expected to be similar to that of salicylamide (around 8.2).[3] This allows for the formation of phenoxide salts in the presence of a strong base. The amide group is generally neutral but can be protonated under strongly acidic conditions or deprotonated by very strong bases.
-
Stability: Salicylamides are generally stable under normal conditions but can be sensitive to light.[3] They are incompatible with strong oxidizing agents and strong bases.[3] At elevated temperatures, decomposition may occur.
-
Reactivity: The hydroxyl and amide groups are potential sites for alkylation, acylation, and other derivatization reactions. The aromatic ring can undergo electrophilic substitution, with the directing effects of the hydroxyl and methoxy groups favoring substitution at the C4 and C6 positions.
Synthesis of this compound
The synthesis of this compound can be achieved through the amidation of a suitable carboxylic acid derivative or the oxidation of the corresponding aldehyde in the presence of an ammonia source. A common and effective laboratory-scale synthesis involves the conversion of the readily available starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin).
Synthetic Scheme
A plausible two-step synthesis from o-vanillin is outlined below. The first step involves the oxidation of the aldehyde to a carboxylic acid, followed by the conversion of the carboxylic acid to the amide.
Caption: Synthetic pathway from o-vanillin to this compound.
Experimental Protocol: A Two-Step Synthesis
Step 1: Oxidation of 2-Hydroxy-3-methoxybenzaldehyde to 2-Hydroxy-3-methoxybenzoic acid
This oxidation can be performed using various oxidizing agents. A method utilizing hydrogen peroxide with a vanadium pentoxide catalyst is an effective option.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde in methanol.
-
Catalyst and Reagent Addition: Add a catalytic amount of vanadium pentoxide (V₂O₅) to the solution. While stirring, slowly add hydrogen peroxide (30% aqueous solution) dropwise. The molar ratio of o-vanillin to hydrogen peroxide should be approximately 1:1.2 to 1:2.[5]
-
Reaction Conditions: The reaction mixture is stirred at a temperature between 0 and 60 °C for 1 to 12 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is filtered to remove the catalyst. The methanol is removed from the filtrate by rotary evaporation. The resulting residue is then extracted with an appropriate organic solvent like diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2-hydroxy-3-methoxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Amidation of 2-Hydroxy-3-methoxybenzoic acid to this compound
The conversion of the carboxylic acid to the primary amide can be achieved via an acid chloride intermediate.
-
Acid Chloride Formation: In a fume hood, suspend the 2-hydroxy-3-methoxybenzoic acid in an inert solvent such as dichloromethane or toluene. Add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is then gently refluxed until the evolution of HCl gas ceases.
-
Amidation: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude acid chloride is dissolved in a dry, inert solvent like dichloromethane and cooled in an ice bath. A solution of concentrated ammonia in water or anhydrous ammonia gas is then carefully introduced into the reaction mixture with vigorous stirring.
-
Work-up and Isolation: The reaction is allowed to warm to room temperature and stirred for several hours. The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectral Analysis and Characterization
Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts will be influenced by the electronic effects of the substituents.
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns will be indicative of their coupling with each other.
-
Amide Protons (-CONH₂): A broad singlet in the region of δ 6.0-8.0 ppm, which may exchange with D₂O.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but typically downfield (δ 9.0-12.0 ppm) due to intramolecular hydrogen bonding.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 168-172 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.
-
N-H Stretch (amide): Two bands (for the symmetric and asymmetric stretching of the primary amide) in the region of 3100-3500 cm⁻¹.
-
C=O Stretch (amide): A strong absorption band around 1640-1680 cm⁻¹.
-
C-O Stretch (ether and phenol): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak at m/z = 167, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) and cleavage of the bond between the carbonyl group and the aromatic ring. The presence of the methoxy and hydroxyl groups will also influence the fragmentation pattern. A significant fragment at m/z 150, corresponding to the [M-NH₃]⁺ ion, is expected.[3]
Potential Applications in Drug Development and Research
While specific biological studies on this compound are not abundant, the broader class of salicylamides and vanilloid amides has shown significant therapeutic potential, suggesting promising avenues for future research on this particular molecule.
Analgesic and Anti-inflammatory Activity
Salicylamides, including the parent compound salicylamide, are known for their analgesic and antipyretic properties.[6] Vanilloid compounds, such as capsaicin, are agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key player in pain sensation.[7] Non-pungent capsaicin analogs are being developed as potent analgesics.[2] Given its structural similarity, this compound could be investigated as a potential modulator of pain and inflammation pathways.
Antimicrobial Activity
Derivatives of vanillic acid have demonstrated both antibacterial and antifungal activities.[1][8] The phenolic hydroxyl group is often implicated in the antimicrobial action of these compounds. Therefore, this compound could be a candidate for screening against various pathogenic microorganisms.
Enzyme Inhibition
Substituted benzamides have been explored as inhibitors of various enzymes. For instance, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory processes.[6] The structural features of this compound make it a potential scaffold for the design of novel enzyme inhibitors.
Conclusion
This compound is a molecule with significant potential in the fields of medicinal chemistry and drug discovery. Its physicochemical properties, largely influenced by the interplay of its hydroxyl, methoxy, and amide functional groups, make it an interesting candidate for further investigation. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation for researchers by consolidating information on its predicted properties, outlining a reliable synthetic route, and highlighting its potential therapeutic applications based on the activities of related compounds. Further research into the biological activities and pharmacological profile of this compound is warranted to fully elucidate its potential as a lead compound in drug development.
References
- 1. rsc.org [rsc.org]
- 2. N-palmitoyl-vanillamide (palvanil) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents [patents.google.com]
- 6. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity [mdpi.com]
An In-depth Technical Guide to the Solubility of 2-Hydroxy-3-methoxybenzamide in Different Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Hydroxy-3-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a thorough understanding of this compound's behavior in various solvent systems. Given the limited availability of direct experimental solubility data for this compound, this guide leverages data from structurally analogous compounds and outlines a robust experimental protocol for its determination.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific disciplines, particularly in pharmaceutical sciences. For a compound like this compound, which holds potential in medicinal chemistry, understanding its solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This guide will delve into the molecular characteristics of this compound that govern its solubility and provide a framework for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.
Molecular Structure and Functional Groups
This compound possesses a benzamide core with a hydroxyl (-OH) and a methoxy (-OCH₃) group on the aromatic ring. These functional groups are pivotal in determining its interactions with different solvents. The hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, while the methoxy group and the aromatic ring contribute to its lipophilic character.
Predicted Physicochemical Properties
| Property | Predicted Value (for a close analogue) | Implication for Solubility |
| XLogP3 | 3.6 | A positive LogP value suggests a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. |
| Hydrogen Bond Donor Count | 2 | The presence of two hydrogen bond donors (-OH and -NH) indicates a capacity to interact favorably with protic and polar solvents. |
| Hydrogen Bond Acceptor Count | 3 | Three hydrogen bond acceptors (the oxygen atoms in -OH, -OCH₃, and C=O) further enhance its ability to dissolve in polar solvents. |
Based on these characteristics, this compound is expected to exhibit moderate solubility in polar organic solvents and lower solubility in both highly polar (like water) and nonpolar solvents. The interplay between its lipophilic aromatic structure and its polar functional groups will dictate its solubility profile across a spectrum of solvents.
Insights from a Structurally Related Compound: Salicylamide
To further predict the solubility of this compound, we can examine the experimental solubility data of its close structural analogue, salicylamide (2-hydroxybenzamide). Salicylamide lacks the methoxy group present in our target compound. The addition of a methoxy group is expected to slightly increase lipophilicity and potentially alter the solubility profile.
Experimental data shows that the solubility of salicylamide varies significantly across different organic solvents[2][3][4][5]. For instance, at temperatures between 10 to 50 °C, the molar solubility of salicylamide was found to be highest in acetone, followed by acetic acid, ethyl acetate, methanol, acetonitrile, and lowest in water[4][5]. This trend provides a valuable starting point for selecting appropriate solvents for this compound.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is fundamental to understanding solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents (e.g., water, methanol, ethanol): These solvents have large dipole moments and are capable of forming hydrogen bonds. They will more readily dissolve polar solutes.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have small or no dipole moments and interact primarily through weaker van der Waals forces. They are effective at dissolving nonpolar solutes.
-
Aprotic Polar Solvents (e.g., acetone, DMSO, acetonitrile): These solvents have dipole moments but do not have hydrogen bond donating capabilities. They can dissolve a range of compounds.
The structure of this compound, with both polar and nonpolar regions, suggests it will be most soluble in solvents of intermediate polarity or in polar aprotic solvents that can accommodate both its lipophilic and hydrophilic characteristics.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a detailed protocol for this method.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visual Workflow of the Shake-Flask Method
References
- 1. 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide | C15H15NO3 | CID 17431667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tracking Prenucleation Molecular Clustering of Salicylamide in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures | CoLab [colab.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility and Melting Properties of Salicylamide [diva-portal.org]
Initial Biological Screening of 2-Hydroxy-3-methoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methoxybenzamide, a derivative of benzamide, presents an intriguing scaffold for biological investigation. The presence of hydroxyl and methoxy functional groups on the aromatic ring suggests the potential for a range of biological activities, stemming from the ability of these groups to participate in hydrogen bonding and redox reactions. This technical guide provides a comprehensive framework for the initial biological screening of this compound, designed to elucidate its potential therapeutic value. The described methodologies are foundational and aim to establish a baseline of activity, guiding subsequent, more focused preclinical development.
The strategic selection of initial screens is paramount. We will focus on a tiered approach, beginning with broad cytotoxicity assessments to establish a therapeutic window. This will be followed by evaluations of its potential as an antimicrobial, antioxidant, and enzyme inhibitor. This multi-pronged strategy is designed to efficiently uncover any significant biological effects and provide a rationale for further investigation.
Physicochemical Properties and Rationale for Screening
This compound possesses a molecular structure that is amenable to interacting with various biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group is a hydrogen bond acceptor. The amide linkage provides further potential for hydrogen bonding interactions. These features are commonly found in pharmacologically active molecules.
The decision to screen for cytotoxicity, antimicrobial, antioxidant, and enzyme inhibitory activities is based on the structural alerts within the molecule. Phenolic compounds are well-known for their antioxidant and antimicrobial properties.[1] Furthermore, the benzamide core is a common motif in a variety of enzyme inhibitors.[2]
In Vitro Cytotoxicity Assays: Establishing a Therapeutic Index
The first critical step in evaluating a novel compound is to determine its potential for inducing cell death.[3] This not only provides an initial safety profile but also identifies a concentration range for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a normal human cell line (e.g., HEK293 - embryonic kidney)
-
MTT solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value |
| HEK293 | Normal Embryonic Kidney | Hypothetical Value |
Caption: Hypothetical IC₅₀ values of this compound against various human cancer and normal cell lines after 48-hour exposure.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial and Antifungal Screening
The global rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The phenolic and amide moieties of this compound suggest potential antimicrobial activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Hypothetical Value |
| Escherichia coli | Gram-negative Bacteria | Hypothetical Value |
| Candida albicans | Yeast | Hypothetical Value |
| Aspergillus niger | Mold | Hypothetical Value |
Caption: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against representative bacteria and fungi.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity Assessment
Oxidative stress is implicated in numerous diseases, making the search for novel antioxidants a key area of research. Phenolic compounds are known to exhibit antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[9][10] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured spectrophotometrically.[11]
Materials:
-
This compound
-
DPPH solution (in methanol or ethanol)
-
Ascorbic acid or Trolox (as a standard antioxidant)
-
Methanol or ethanol
-
96-well microtiter plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare various concentrations of this compound in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation: Antioxidant Activity of this compound
| Compound | DPPH Scavenging IC₅₀ (µM) |
| This compound | Hypothetical Value |
| Ascorbic Acid (Standard) | Hypothetical Value |
Caption: Hypothetical DPPH radical scavenging activity of this compound compared to a standard antioxidant.
Caption: Principle of the DPPH radical scavenging assay.
Preliminary Enzyme Inhibition Assays
Enzyme inhibitors are crucial in drug discovery for modulating pathological processes.[12][13] The structure of this compound suggests it could potentially interact with the active sites of various enzymes. A preliminary screen against a relevant enzyme class can provide valuable insights. For instance, lipoxygenases (LOXs) are involved in inflammatory pathways, and their inhibition is a therapeutic target.[2]
Experimental Protocol: Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids. The formation of the product can be monitored spectrophotometrically.
Materials:
-
This compound
-
Soybean lipoxygenase (or other relevant LOX)
-
Linoleic acid (substrate)
-
Borate buffer
-
Quercetin (as a standard inhibitor)
-
96-well UV-transparent plates
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the lipoxygenase enzyme solution to each well and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate (linoleic acid).
-
Kinetic Measurement: Immediately measure the change in absorbance at 234 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.
Data Presentation: Enzyme Inhibitory Activity of this compound
| Compound | Lipoxygenase Inhibition IC₅₀ (µM) |
| This compound | Hypothetical Value |
| Quercetin (Standard) | Hypothetical Value |
Caption: Hypothetical lipoxygenase inhibitory activity of this compound compared to a standard inhibitor.
Caption: Conceptual diagram of enzyme inhibition.
Conclusion and Future Directions
This technical guide outlines a systematic and logical approach to the initial biological screening of this compound. The data generated from these assays will provide a foundational understanding of its biological activity profile. Positive results in any of these screens would warrant further investigation, including more extensive in vitro and in vivo studies to elucidate the mechanism of action and assess the therapeutic potential of this promising compound. The self-validating nature of these established protocols, coupled with the use of appropriate controls and standards, ensures the generation of reliable and reproducible data, which is the cornerstone of robust drug discovery.
References
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. DPPH Radical Scavenging Assay [mdpi.com]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.biobide.com [blog.biobide.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Hydroxy-3-methoxybenzamide in the Synthesis of Novel PARP Inhibitors
Introduction: The Critical Role of PARP in Oncology and the Emergence of Targeted Inhibitors
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes central to cellular homeostasis, with functions in gene transcription, apoptosis, and, most critically, the DNA damage response.[1][2] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[3][4] Upon detecting damage, PARP1 synthesizes and adds chains of poly (ADP-ribose) (PAR) to itself and other proteins, a signal that recruits the machinery for DNA repair.[5][6]
In cancer therapy, PARP inhibitors (PARPis) have emerged as a groundbreaking class of targeted drugs.[7] Their efficacy is famously rooted in the concept of "synthetic lethality."[7] Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway used to repair DNA double-strand breaks (DSBs).[8] These cancer cells become heavily reliant on PARP-mediated SSB repair to maintain genomic integrity.[7] By inhibiting PARP, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication.[7][9] In HR-deficient cancer cells, these DSBs cannot be fixed, resulting in genomic instability and cell death.[7][9] This targeted approach allows for the selective killing of cancer cells while largely sparing healthy cells.
A cornerstone of many potent PARP inhibitors is the benzamide moiety, which serves as a pharmacophore that competes with the enzyme's natural substrate, NAD+, at the catalytic domain.[6][8] This document provides a detailed guide on the application of 2-Hydroxy-3-methoxybenzamide , a key precursor for the synthesis of benzamide, benzoxazinone, and quinazolinone derivatives with potential as PARP-1 inhibitors.[10] We will explore its properties, its role in structure-activity relationships, and provide a detailed protocol for its use in a representative synthetic pathway.
Physicochemical Properties and Handling of this compound
Understanding the fundamental properties of a starting material is crucial for successful and safe synthesis. This compound is a stable, solid compound under standard conditions.
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| CAS Number | 26751-04-2 | [10] |
| Molecular Formula | C₈H₉NO₃ | [11] |
| Molecular Weight | 167.16 g/mol | [11] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in DMSO, Acetone, Chloroform | [12] |
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The Benzamide Pharmacophore and PARP Inhibition Mechanism
The therapeutic action of PARP inhibitors is twofold: catalytic inhibition and "PARP trapping."[9]
-
Catalytic Inhibition : The inhibitor molecule occupies the NAD+ binding pocket in the catalytic domain of the PARP enzyme. This prevents the synthesis of PAR chains, thereby blocking the recruitment of DNA repair proteins to the site of damage.[8]
-
PARP Trapping : Some PARP inhibitors not only block the enzyme's activity but also induce conformational changes that "trap" the PARP protein on the DNA at the site of the break.[9] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.
The benzamide scaffold is fundamental to the design of many PARP inhibitors. Structure-activity relationship (SAR) studies have consistently shown that the primary or secondary amide group of the benzamide forms critical hydrogen bonds with key amino acid residues (such as Glycine and Serine) in the PARP catalytic domain.[6] The aromatic ring fits into a hydrophobic pocket, and substitutions on this ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[13][14]
The 2-hydroxy and 3-methoxy groups on the precursor provide functional handles for synthetic elaboration, allowing chemists to build more complex molecular architectures that can interact with other regions of the enzyme, such as the adenosine-binding pocket, to enhance potency and selectivity.[13]
PARP Signaling and Inhibition Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the dual mechanism of PARP inhibitors.
Application Protocol: Synthesis of a Benzoxazinone Intermediate
This protocol details a representative synthetic transformation using this compound as a starting material to form a benzoxazinone core, a common scaffold in PARP inhibitor design. This reaction involves an initial N-alkylation followed by an intramolecular cyclization.
Reaction Scheme: this compound is reacted with an appropriate α-halo ketone (e.g., 2-chloro-N,N-dimethylacetamide) to alkylate the phenolic oxygen. The resulting intermediate is then cyclized under basic conditions to form the benzoxazinone ring system.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | C₈H₉NO₃ | 167.16 | e.g., Sigma-Aldrich | Starting Material |
| 2-Chloro-N,N-dimethylacetamide | C₄H₈ClNO | 121.56 | e.g., Alfa Aesar | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | e.g., Fisher Scientific | Anhydrous, fine powder |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | e.g., VWR | Anhydrous |
| Sodium Hydride (NaH) | NaH | 24.00 | e.g., Sigma-Aldrich | 60% dispersion in mineral oil |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | e.g., VWR | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | e.g., Fisher Scientific | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | e.g., Fisher Scientific | ACS Grade |
| Saturated aq. NH₄Cl | - | - | - | For quenching |
| Brine | - | - | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | e.g., Sigma-Aldrich | For drying |
Step-by-Step Experimental Protocol
Step 1: O-Alkylation of this compound
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.67 g, 10.0 mmol).
-
Dissolution: Add anhydrous dimethylformamide (DMF, 30 mL) and stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).
-
Causality: K₂CO₃ is a mild base used to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a more potent nucleophile for the subsequent Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction, promoting the Sₙ2 pathway.
-
-
Alkylating Agent: Add 2-chloro-N,N-dimethylacetamide (1.34 g, 11.0 mmol, 1.1 eq.) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate indicates the reaction is proceeding.
-
-
Workup: After completion, cool the reaction to room temperature. Pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The water washes remove the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude O-alkylated intermediate.
Step 2: Intramolecular Cyclization to form Benzoxazinone
-
Setup: Flame-dry a 100 mL round-bottom flask under nitrogen. Add anhydrous tetrahydrofuran (THF, 40 mL).
-
Base Preparation: Carefully add sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol, 1.2 eq.) to the THF. Cool the suspension to 0 °C in an ice bath.
-
Causality: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the primary amide nitrogen, which is less acidic than the initial phenol. THF is a suitable aprotic solvent for reactions involving NaH.
-
-
Substrate Addition: Dissolve the crude intermediate from Step 1 in 10 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The cyclization involves an intramolecular nucleophilic attack of the amide anion onto the carbonyl carbon of the newly introduced side chain, displacing the dimethylamine group. Monitor by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Trustworthiness: Quenching with a weak acid like NH₄Cl safely neutralizes the excess NaH and the basic reaction mixture.
-
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure benzoxazinone product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Synthetic Workflow Diagram
The following diagram outlines the two-step synthesis from the precursor to the benzoxazinone core structure.
Caption: Workflow for the synthesis of a benzoxazinone PARP inhibitor intermediate.
Conclusion and Future Outlook
This compound is a valuable and versatile precursor in the field of medicinal chemistry, particularly for the development of PARP inhibitors. Its inherent benzamide pharmacophore provides a solid foundation for binding to the PARP catalytic site, while its hydroxyl and methoxy functionalities offer strategic points for synthetic elaboration to enhance potency and tailor physicochemical properties. The protocols outlined in this document provide a robust framework for researchers to utilize this building block in the creation of novel and potentially more effective cancer therapeutics. As our understanding of PARP biology and resistance mechanisms evolves, scaffolds derived from precursors like this compound will continue to be instrumental in the design of the next generation of PARP inhibitors.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 8. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. This compound | 26751-04-2 [chemicalbook.com]
- 11. 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide | C15H15NO3 | CID 17431667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 2-Hydroxy-3-methoxybenzamide
Abstract
This comprehensive technical guide provides detailed analytical methodologies for the quantification and identification of 2-Hydroxy-3-methoxybenzamide, a compound of interest in pharmaceutical research and development.[1] We present two robust and validated orthogonal techniques: a High-Performance Liquid Chromatography (HPLC) method for routine quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and sensitive analysis. The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to provide researchers with a foundational understanding for method implementation and adaptation.
Introduction to this compound
This compound is an aromatic amide containing phenolic hydroxyl, methoxy, and carboxamide functional groups. Its structural complexity and potential biological activity make it a relevant molecule in drug discovery and chemical synthesis. As with any potential therapeutic agent or intermediate, the development of reliable analytical methods is critical for purity assessment, stability studies, and pharmacokinetic analysis. This note details two complementary chromatographic techniques to address these analytical needs.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing appropriate analytical strategies.
| Property | Value / Description | Implication for Analysis |
| Molecular Formula | C₈H₉NO₃ | Used for exact mass determination in MS. |
| Molecular Weight | 167.16 g/mol | Foundational for all quantitative calculations. |
| Structure | Aromatic ring with -OH, -OCH₃, and -CONH₂ groups. | The polar functional groups (-OH, -CONH₂) make the molecule suitable for reverse-phase HPLC. These groups also reduce volatility, necessitating derivatization for GC analysis. |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO.[2] | Dictates the choice of solvent for sample and standard preparation. Methanol and acetonitrile are ideal for HPLC mobile phase compatibility.[3] |
| Volatility | Low due to polar functional groups and hydrogen bonding capability. | Direct GC analysis is challenging. Derivatization is required to increase volatility and thermal stability.[4][5] |
Method 1: Quantification by Reverse-Phase HPLC
Principle and Rationale
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen method for routine quantification due to its robustness, reproducibility, and suitability for analyzing moderately polar compounds like this compound. The methodology employs a non-polar stationary phase (C18) and a polar mobile phase. The analyte is retained on the column based on its hydrophobic interactions with the stationary phase and is eluted by increasing the organic solvent concentration in the mobile phase. The inclusion of a small amount of acid in the mobile phase ensures the phenolic hydroxyl group remains protonated, leading to consistent retention times and improved peak shape.[6]
HPLC Instrumentation and Optimized Conditions
The following parameters were optimized for the separation and quantification of this compound.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV-Vis detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention for the aromatic benzamide structure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer suitable for MS compatibility and helps to suppress the ionization of the phenolic group, ensuring sharp peaks. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff.[3] |
| Gradient Elution | 0-1 min: 20% B; 1-8 min: 20% to 80% B; 8-10 min: 80% B; 10.1-12 min: 20% B | The gradient allows for the elution of the analyte with good peak symmetry and provides a robust column wash post-elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitoring at 280 nm, where the benzamide chromophore exhibits strong absorbance. |
| Expected Retention Time | ~ 6.5 minutes | Varies slightly depending on the specific system. |
HPLC Workflow Diagram
References
- 1. This compound | 26751-04-2 [chemicalbook.com]
- 2. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
The Versatility of 2-Hydroxy-3-methoxybenzamide: A Building Block for Targeted Therapeutics
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. 2-Hydroxy-3-methoxybenzamide and its synthetic precursor, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), represent a class of privileged structures that have consistently served as a foundational building block for a diverse array of biologically active compounds. The strategic arrangement of the hydroxyl, methoxy, and amide/aldehyde functionalities on the benzene ring provides a unique combination of hydrogen bonding capabilities, steric properties, and reactive handles. This allows for the facile generation of libraries of derivatives with tailored pharmacological profiles. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for the synthesis of key derivatives and an examination of their mechanisms of action.
Core Physicochemical Properties and Reactivity
The utility of this compound and its aldehyde analogue as synthetic starting materials is rooted in their inherent chemical characteristics. The phenolic hydroxyl group is a key site for etherification and esterification reactions, while also playing a crucial role in metal chelation and as a hydrogen bond donor in ligand-receptor interactions. The methoxy group provides a degree of lipophilicity and can influence the conformation of the molecule. The benzamide moiety offers a stable linker that can be readily functionalized, and its precursor, the aldehyde, is a versatile handle for a wide range of chemical transformations, most notably reductive amination and condensation reactions.
| Property | This compound | 2-Hydroxy-3-methoxybenzaldehyde |
| Molecular Formula | C₈H₉NO₃ | C₈H₈O₃ |
| Molecular Weight | 167.16 g/mol | 152.15 g/mol |
| Appearance | White to off-white crystalline solid | Pale yellow crystalline solid |
| Key Reactive Sites | Phenolic -OH, Amide N-H | Phenolic -OH, Aldehyde -CHO |
Application in Drug Discovery: A Gateway to Diverse Pharmacologies
The 2-hydroxy-3-methoxybenzoyl scaffold has been successfully incorporated into molecules targeting a range of diseases, underscoring its versatility. Key therapeutic areas where this building block has made a significant impact include oncology, infectious diseases, central nervous system disorders, and inflammatory conditions.
Inhibition of the Hedgehog Signaling Pathway in Oncology
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth and proliferation of various cancers.[1] The Smoothened (SMO) receptor is a key transducer in this pathway and a prime target for therapeutic intervention.[1] Derivatives of 2-methoxybenzamide have been developed as potent SMO antagonists.[2]
Caption: The Hedgehog signaling pathway and the inhibitory action of benzamide derivatives on the SMO receptor.
Development of Novel Neuroleptic Agents
Substituted benzamides have a long history in the treatment of psychosis, with compounds like sulpiride and amisulpride being notable examples. These drugs primarily exert their effects by modulating dopamine D2 and D3 receptors in the central nervous system.[3] The this compound scaffold has been utilized to create novel benzamide derivatives with potent neuroleptic activity.[4]
Caption: Simplified dopamine D2 receptor signaling and the antagonistic effect of benzamide neuroleptics.
Inhibition of 12-Lipoxygenase in Inflammatory Diseases
The 12-lipoxygenase (12-LOX) enzyme is involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators.[5] Elevated levels of 12-LOX activity are implicated in various inflammatory conditions. Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-LOX, highlighting the utility of the 2-hydroxy-3-methoxybenzyl moiety in targeting this enzyme.[6]
Caption: The 12-Lipoxygenase pathway and its inhibition by 2-hydroxy-3-methoxybenzyl derivatives.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of key derivatives of 2-hydroxy-3-methoxybenzaldehyde, which can then be further modified to the corresponding benzamides if desired.
General Experimental Workflow
Caption: General workflow for the synthesis of derivatives from 2-hydroxy-3-methoxybenzaldehyde.
Protocol 1: Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (A 12-LOX Inhibitor Precursor) via Reductive Amination
This protocol describes the synthesis of a key intermediate for 12-lipoxygenase inhibitors via a one-pot reductive amination reaction.[6][7]
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
4-Aminobenzenesulfonamide
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for elution
Procedure:
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in methanol, add 4-aminobenzenesulfonamide (1.0 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Synthesis of a (2-Hydroxy-3-methoxybenzylidene)thiazole Derivative
This protocol outlines the synthesis of a Schiff base from 2-hydroxy-3-methoxybenzaldehyde and an aminothiazole derivative, a scaffold found in compounds with cytotoxic and antimicrobial activities.[8]
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin)
-
A substituted 2-aminothiazole
-
Ethanol (EtOH)
-
Piperidine (catalytic amount)
-
Hexanes
Procedure:
-
Dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and the substituted 2-aminothiazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and add hexanes to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or hexanes.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion: A Cornerstone in Modern Drug Design
The this compound scaffold and its aldehyde precursor continue to be invaluable tools in the medicinal chemist's arsenal. Their synthetic tractability, coupled with the ability to generate derivatives with a wide spectrum of biological activities, ensures their continued relevance in the quest for novel and effective therapeutics. The protocols and insights provided in this guide are intended to empower researchers to further explore the potential of this remarkable building block in their drug discovery endeavors. By understanding the underlying chemistry and biological targets, scientists can continue to build upon the rich history of this scaffold to address unmet medical needs.
References
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from the 2-Hydroxy-3-methoxybenzamide Scaffold
Preamble: The Strategic Value of the 2-Hydroxy-3-methoxybenzamide Core
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. The this compound structure, a derivative of o-vanillin, represents one such scaffold. Its inherent chemical features, including a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting methoxy group, and a versatile amide linkage, provide a rich platform for designing novel therapeutic agents. These functional groups are not merely passive structural elements; they are key interactors within enzyme active sites and protein-protein interfaces, making them ideal for targeted modification.
This guide eschews a rigid template to provide a dynamic, logic-driven exploration of synthesizing novel anticancer agents from this promising starting material. We will delve into the causality behind synthetic choices, present validated protocols, and ground our discussion in the context of key oncogenic pathways.
Mechanistic Rationale: Targeting Key Oncogenic Pathways
The design of a new therapeutic agent begins with a target. Derivatives of the benzamide scaffold have shown potent activity against several validated targets in oncology. Understanding these pathways is crucial for the rational design of new molecules.
The Hedgehog (Hh) Signaling Pathway
Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in various cancers, including basal cell carcinoma and medulloblastoma.[1][2] A key protein in this pathway is Smoothened (Smo), a G-protein-coupled receptor. Inhibition of Smo is a clinically validated strategy. The 2-methoxybenzamide scaffold has been successfully utilized to develop potent Smo inhibitors.[1] The methoxy group can act as a hydrogen bond acceptor, contributing to high-affinity binding within the Smo receptor.[1]
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of intervention for Smo inhibitors.
Caption: Inhibition of Smoothened (Smo) by benzamide derivatives blocks Hh signaling.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is common in many cancers, leading to the silencing of tumor suppressor genes. HDAC inhibitors have emerged as an important class of anticancer drugs.[3] The N-hydroxybenzamide substructure, in particular, is a well-established zinc-binding group that chelates the zinc ion in the HDAC active site, leading to enzyme inhibition.[4][5] The benzamide ring itself serves as a scaffold to which different "capping groups" can be attached to modulate potency and isoform selectivity.[5]
Core Synthetic Strategies and Methodologies
The synthesis of novel derivatives from this compound can be approached through several validated routes. The choice of strategy depends on the desired final structure and the available starting materials.
Caption: Key synthetic pathways originating from o-vanillin and its acid derivative.
Strategy A: N-Substituted Benzamides via Amide Coupling
This is the most direct approach for exploring the structure-activity relationship (SAR) around the amide nitrogen. The general process involves coupling 2-Hydroxy-3-methoxybenzoic acid with a diverse library of primary or secondary amines.
Causality: The choice of coupling agent is critical for efficiency and minimizing side reactions.
-
Acyl Chloride Formation: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a classic method that generates a highly reactive acyl chloride.[6] This is suitable for less sensitive amines but can be too harsh for complex substrates.
-
Carbodiimide Coupling: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often used with an additive like 1-Hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions.[7][8] This method is preferred for its broad substrate scope and reduced risk of racemization in chiral substrates.
[See Protocol 1 for a detailed experimental procedure]
Strategy B: Derivatization from the Aldehyde Precursor
The aldehyde group of 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) is a versatile handle for a wide range of chemical transformations.
-
Reductive Amination: The aldehyde can be reacted with an amine to form an imine (Schiff base), which is then reduced in situ (e.g., with sodium borohydride, NaBH₄) to yield a secondary amine. This is a powerful method for creating flexible linkers.[9]
-
Condensation and Cyclization: The aldehyde can participate in condensation reactions with active methylene compounds to form complex heterocyclic systems. For example, reaction with specific pyrimidine precursors can yield thiazolo[3,2-a]pyrimidines, a class of compounds with reported cytotoxic activity.[10]
[See Protocol 2 for a representative synthesis from the aldehyde]
Biological Evaluation: From Synthesis to Activity
Once synthesized, the novel compounds must be evaluated for their anticancer potential. A tiered approach is typically used, starting with broad cytotoxicity screening and moving towards more specific mechanism-of-action studies for promising candidates.
In Vitro Cytotoxicity Screening
The first step is to assess the general toxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[4][7] It measures the metabolic activity of cells, which correlates with cell viability.
[See Protocol 3 for a detailed MTT assay procedure]
Structure-Activity Relationship (SAR) Analysis
Data from cytotoxicity screening allows for the development of an SAR. By comparing the IC₅₀ values (the concentration of a drug that inhibits 50% of cell growth) of structurally related compounds, researchers can deduce the importance of specific functional groups.
Table 1: Representative Cytotoxic Activity of Benzamide and Related Derivatives
| Compound ID | Core Scaffold | R-Group Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-hydroxy-4-methoxybenzamide | N-(1-isobutyl-benzimidazol-2-yl) | HCT 116 (Colon) | 2.2 | [8] |
| 2 | 2-hydroxy-4-methoxybenzamide | N-(1-methyl-benzimidazol-2-yl) | MCF-7 (Breast) | 3.1 | [8] |
| 3a1 | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | - | HepG2 (Liver) | 7.54 | [11] |
| 3b | Benzamide-piperazine-sulfonamide | 4-Chlorophenylsulfonyl | T98G (Glioblastoma) | ~24.2 | [7] |
| 4e | 4-Fluorobenzamide-piperazine-sulfonamide | 4-Nitrophenylsulfonyl | A375 (Melanoma) | 38.2 | [7] |
| Compound 21 | 2-methoxybenzamide | Phenyl-imidazole derivative | Daoy (Medulloblastoma) | <1.0 (Potent) | [1] |
Note: This table is a curated representation of data from multiple sources to illustrate the diversity of active compounds and should not be used for direct comparison across different studies and assay conditions.
From such data, key insights can be drawn. For instance, the addition of a benzimidazole nucleus can confer potent low-micromolar activity.[8] The nature of substitution on linked aromatic rings, such as chloro or nitro groups on a phenylsulfonyl moiety, significantly impacts cytotoxicity.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-chlorophenyl)-2-hydroxy-3-methoxybenzamide (Representative Amide Coupling)
Rationale: This protocol uses the robust EDCI/HOBt coupling method, which is well-suited for a research setting due to its mild conditions and high efficiency. A 4-chloroaniline is chosen as the coupling partner, representing a common modification in anticancer drug design to explore halogen interactions.[12]
Materials:
-
2-Hydroxy-3-methoxybenzoic acid
-
4-chloroaniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Hydroxy-3-methoxybenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add 4-chloroaniline (1.0 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI·HCl (1.2 eq) portion-wise over 5 minutes. The reaction is exothermic, and maintaining the temperature is key to preventing side reactions.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This workup removes unreacted starting materials, coupling agents, and the base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:EtOAc gradient) or recrystallization to afford the pure N-(4-chlorophenyl)-2-hydroxy-3-methoxybenzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a (Z)-2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine Derivative
Rationale: This protocol, adapted from the literature, demonstrates the use of the aldehyde precursor in a condensation reaction to build a complex, biologically active heterocycle.[10] Pyrrolidine is used as a basic catalyst to facilitate the Knoevenagel condensation.
Materials:
-
Appropriately substituted 2H-thiazolo[3,2-a]pyrimidine-3(5H)-one precursor (1.0 eq)
-
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) (1.0 eq)
-
Pyrrolidine (catalytic amount)
-
Ethanol (EtOH)
-
Standard reflux apparatus.
Procedure:
-
In a round-bottom flask, suspend the thiazolo[3,2-a]pyrimidine precursor in ethanol.
-
Add 2-Hydroxy-3-methoxybenzaldehyde (1.0 eq) to the suspension.
-
Add a catalytic amount (2-3 drops) of pyrrolidine.
-
Heat the resulting mixture to reflux and stir for 3-10 hours, monitoring by TLC.
-
A precipitate will typically form as the reaction progresses.
-
After the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Filter the formed precipitate, wash thoroughly with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven. Recrystallization from a suitable solvent (e.g., methanol) can be performed if further purification is needed.[10]
-
Characterization: Confirm the structure via NMR, IR, and mass spectrometry. The IR spectrum should show a characteristic C=O stretch and the disappearance of the aldehyde C-H stretch.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
Rationale: This is a standard, validated protocol for assessing the effect of novel compounds on cancer cell viability. It provides a quantitative measure (IC₅₀) that is essential for SAR studies.[4]
Procedure:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7, A549) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Perform a serial dilution in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold is a versatile and strategically valuable starting point for the development of novel anticancer agents. Through rational modifications guided by an understanding of key oncogenic pathways like Hedgehog signaling and HDAC regulation, potent and selective inhibitors can be synthesized. The protocols detailed herein provide a validated framework for the synthesis, purification, and biological evaluation of such compounds.
Future work should focus on expanding the chemical diversity of synthesized libraries, performing in-depth mechanistic studies on the most potent hits, and ultimately advancing lead compounds to in vivo models to assess their therapeutic potential.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Novel Antimicrobial Agents from 2-Hydroxy-3-methoxybenzamide: A Guide for Researchers
Introduction: The Therapeutic Potential of Salicylamides
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Salicylamides, a class of compounds characterized by a 2-hydroxybenzamide core, have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects.[1][2] Derivatives of salicylamides have demonstrated efficacy against a range of pathogenic bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The versatility of the salicylamide scaffold allows for a wide array of chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. This guide provides detailed protocols for the synthesis and antimicrobial evaluation of novel compounds derived from 2-hydroxy-3-methoxybenzamide, a readily available starting material, for researchers in drug discovery and development.
Core Synthesis Protocol: N-Aryl-2-hydroxy-3-methoxybenzamide Derivatives
This protocol details a robust method for the synthesis of N-aryl-2-hydroxy-3-methoxybenzamide derivatives. The reaction involves the amidation of a carboxylic acid with an aniline derivative, a cornerstone reaction in medicinal chemistry.
Rationale for Synthetic Approach
The chosen synthetic route is a well-established and versatile method for forming amide bonds. The use of a coupling agent in situ minimizes the need for the isolation of reactive intermediates, streamlining the process and often leading to higher yields.
Experimental Workflow: Synthesis of N-Aryl-2-hydroxy-3-methoxybenzamide
Caption: General workflow for the synthesis of N-aryl-2-hydroxy-3-methoxybenzamide derivatives.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask, combine 2-hydroxy-3-methoxybenzoic acid (1 equivalent), the desired aniline derivative (1.1 equivalents), and a suitable amide coupling agent such as HATU (1.5 equivalents).
-
Solvent Addition: Add a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF), to the flask. The volume should be sufficient to dissolve the reactants.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.5 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at 70°C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual DMF and salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-aryl-2-hydroxy-3-methoxybenzamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Synthesized Compounds
Structural confirmation of the synthesized derivatives is crucial. The following table provides expected spectroscopic data for a representative compound, N-(4-methylphenyl)-2-hydroxy-3-methoxybenzamide.[4]
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy protons, methyl protons, and amide and hydroxyl protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (e.g., 257.28 g/mol for C₁₅H₁₅NO₃).[4] |
| FT-IR | Characteristic absorption bands for O-H, N-H, C=O (amide), and C-O (methoxy) functional groups. |
Protocols for Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.[5]
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include positive (broth with bacteria and a standard antibiotic) and negative (broth with bacteria only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Plate Preparation: Prepare a bacterial lawn by evenly spreading a standardized inoculum on an agar plate.
-
Well Creation: Create uniform wells in the agar using a sterile borer.
-
Compound Addition: Add a fixed volume of the test compound solution to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Expected Antimicrobial Activity
While specific data for this compound derivatives is limited, the broader class of salicylamides exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The following table presents representative MIC values for various salicylamide derivatives against common pathogens to provide a reference for expected efficacy.
| Compound Type | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Halogenated Salicylanilides | Staphylococcus aureus | 0.03 - 5.0 | [1][6] |
| Salicylanilide Esters | Mycobacterium kansasii | 0.43 - 1.58 | [1] |
| N-substituted Salicylamides | Bacillus cereus | 0.03 - 0.09 | [1] |
| Salicylamide | Neisseria gonorrhoeae | 8 - 32 | [7] |
Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for salicylamides is still under investigation, but several key pathways have been identified. One of the prominent proposed mechanisms is the inhibition of bacterial enzymes crucial for survival.
References
- 1. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide | C15H15NO3 | CID 17431667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for Metal Complexes of 2-Hydroxy-3-methoxybenzamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffold of 2-Hydroxy-3-methoxybenzamide Derivatives in Coordination Chemistry
The 2-hydroxy-3-methoxybenzoyl moiety, a core component of ortho-vanillin and its derivatives, presents a privileged scaffold in the field of coordination chemistry. The presence of hydroxyl, methoxy, and amide or imine functionalities provides multiple coordination sites (N,O-donor atoms), enabling the formation of stable and structurally diverse metal complexes.[1] These complexes have garnered significant attention due to their wide-ranging applications, stemming from the synergistic interplay between the organic ligand and the coordinated metal ion.
The chelation of metal ions by these ligands can significantly enhance their biological activity compared to the free ligands.[2] This is often attributed to Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its permeation through the lipid layers of cell membranes.[2] Consequently, these metal complexes are extensively investigated as potential therapeutic agents, demonstrating promising antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6][7] Beyond their medicinal applications, these complexes also exhibit interesting catalytic, magnetic, and optical properties, making them valuable in materials science.[1][8]
This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes derived from this compound and its Schiff base analogues. We will delve into the underlying principles of their design, provide detailed, field-proven protocols for their preparation and analysis, and explore their potential in drug discovery and catalysis.
Part 1: Ligand Synthesis - The Gateway to Novel Complexes
The foundation of any metal complex lies in the rational design and synthesis of the organic ligand. For this class of compounds, the most common approach involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and a primary amine or a hydrazide to form a Schiff base or a hydrazone, respectively.[3][4]
Protocol 1: Synthesis of a Representative Schiff Base Ligand (E)-2-((phenylimino)methyl)-6-methoxyphenol
This protocol details the synthesis of a simple yet versatile Schiff base ligand derived from o-vanillin and aniline.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as it is a good solvent for both reactants and is relatively easy to remove post-reaction.
-
Reflux: Heating under reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate without evaporating the solvent.
-
Monitoring: Thin Layer Chromatography (TLC) is a crucial and simple technique to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.52 g (10 mmol) of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 0.93 g (10 mmol) of aniline dropwise while stirring.
-
Reaction: Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The product can be further purified by recrystallization from ethanol to yield yellow crystals.[9]
Part 2: Synthesis of Metal Complexes
The synthesized ligand can then be complexed with various metal salts. The choice of metal and the reaction conditions (e.g., solvent, temperature, stoichiometry) will dictate the final structure and properties of the complex.
Protocol 2: General Synthesis of a Cu(II) Complex
This protocol outlines a general method for the synthesis of a copper(II) complex with the previously prepared Schiff base ligand.
Causality Behind Experimental Choices:
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is often used, as the Schiff base acts as a bidentate ligand, leading to the formation of an octahedral or square planar complex.
-
pH Adjustment: The reaction is often carried out under slightly basic conditions to facilitate the deprotonation of the phenolic hydroxyl group, which is crucial for coordination to the metal ion.
-
Metal Salt: Copper(II) acetate is a common choice as the acetate anion is a relatively poor ligand and is easily displaced by the Schiff base.
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 2.27 g (10 mmol) of the Schiff base ligand from Protocol 1 in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve 0.99 g (5 mmol) of copper(II) acetate monohydrate in 20 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Reflux: Reflux the resulting mixture for 2-3 hours. A change in color and the formation of a precipitate usually indicate complex formation.
-
Isolation and Purification: Cool the mixture to room temperature. Collect the solid complex by filtration, wash thoroughly with ethanol to remove any unreacted starting materials, and then with diethyl ether. Dry the complex under vacuum.
Diagram of Synthetic Workflow:
Caption: Workflow for ligand and metal complex synthesis.
Part 3: Physicochemical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized ligands and complexes. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Purpose | Expected Observations for a Representative Cu(II) Complex |
| Elemental Analysis (CHN) | To determine the empirical formula and confirm the metal-to-ligand ratio. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [Cu(L)₂]). |
| FT-IR Spectroscopy | To identify key functional groups and confirm coordination. | - Disappearance of the phenolic -OH band from the free ligand.- A shift in the C=N (azomethine) stretching frequency upon coordination to the metal.[3]- Appearance of new bands in the low-frequency region corresponding to M-O and M-N bonds. |
| UV-Vis Spectroscopy | To study the electronic transitions and provide information about the geometry of the complex. | - Intraligand (π→π) and (n→π) transitions.- Appearance of new charge transfer (LMCT) bands.- Broad d-d transition bands in the visible region, indicative of the coordination geometry (e.g., distorted octahedral for Cu(II)).[3] |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry and oxidation state of the metal ion. | For a Cu(II) (d⁹) complex, the magnetic moment is typically around 1.73 B.M., corresponding to one unpaired electron. |
| Molar Conductance | To determine if the complex is an electrolyte or non-electrolyte in solution. | Low molar conductance values in a solvent like DMSO or DMF suggest a non-electrolytic nature.[10] |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the complex. | The molecular ion peak corresponding to the formula weight of the complex should be observed. |
| Single-Crystal X-ray Diffraction | To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry. | Provides unambiguous structural proof of the coordination environment around the metal center.[11] |
Part 4: Applications and Biological Evaluation
The diverse applications of these metal complexes necessitate specific protocols to evaluate their efficacy.
Protocol 3: Antimicrobial Activity Screening (Disc Diffusion Method)
This protocol provides a standard method for assessing the antibacterial activity of the synthesized complexes.
Causality Behind Experimental Choices:
-
Method: The disc diffusion method is a widely used, simple, and rapid qualitative assay to screen for antimicrobial activity.
-
Controls: The use of a standard antibiotic (positive control) and the solvent (negative control) is essential for validating the results.
-
Incubation: Incubation at 37°C provides the optimal temperature for the growth of most pathogenic bacteria.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.
-
Inoculation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to the 0.5 McFarland standard.[10] Spread the inoculum evenly over the surface of the agar plates.
-
Disc Application: Sterilize paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test complex dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Controls: Place a disc impregnated with a standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disc with the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity. Compare the results with the controls.[10]
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Causality Behind Experimental Choices:
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
-
Cell Lines: A panel of cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) is used to assess the spectrum of activity.[5][6]
-
Concentration Range: A range of concentrations is tested to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 × 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized metal complex (e.g., from 1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.[12]
Diagram of Biological Evaluation Workflow:
Caption: Workflow for biological evaluation of metal complexes.
Conclusion and Future Perspectives
The metal complexes of this compound derivatives represent a highly versatile and promising class of compounds. The straightforward synthesis of the ligands and their complexes, coupled with their significant biological activities, makes them attractive candidates for further development in medicinal chemistry. Future research should focus on elucidating their precise mechanisms of action, conducting in vivo studies to validate their therapeutic potential, and exploring structure-activity relationships (SAR) to design even more potent and selective agents. The catalytic potential of these complexes also warrants further investigation for applications in green chemistry and industrial processes.
References
- 1. globethesis.com [globethesis.com]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijert.org [ijert.org]
- 4. ijert.org [ijert.org]
- 5. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Synthesis and crystal structure of a solvated CoIII complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-3-methoxybenzamide
Welcome to the technical support hub for the synthesis of 2-Hydroxy-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols. Our focus is to move beyond mere procedural steps, offering insights into the causality behind experimental choices to empower you to optimize your reaction outcomes, improve yields, and ensure high purity.
Section 1: Reaction Fundamentals
The synthesis of this compound, a valuable building block, typically commences from its corresponding aldehyde, 2-Hydroxy-3-methoxybenzaldehyde (also known as o-vanillin). While multi-step processes involving the oxidation of the aldehyde to a carboxylic acid followed by amide coupling are possible, modern synthetic strategies often favor more atom-economical, direct methods.[1]
One of the most efficient contemporary routes is the direct oxidative amidation of the aldehyde . This method involves the in-situ formation of a hemiaminal intermediate from the aldehyde and an amine source, which is then oxidized to the final amide product.[2] This approach minimizes synthetic steps and reduces waste, aligning with the principles of green chemistry.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound? A: The two main routes are:
-
Direct Oxidative Amidation: A one-pot reaction combining o-vanillin, an amine source, and an oxidant/catalyst system. This is often preferred for its efficiency and atom economy.[1][2]
-
Two-Step Carboxylic Acid Coupling: This involves first oxidizing o-vanillin to 2-hydroxy-3-methoxybenzoic acid, followed by a separate amide coupling step using a reagent like DCC or PyBOP.[3] While reliable, this route involves more steps and generates stoichiometric waste.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate first? A: For direct oxidative amidation, the three most critical parameters are the activity of your catalyst/oxidant, the purity of your starting materials (especially the o-vanillin), and the reaction atmosphere. The hemiaminal formation is often a reversible step, and an inefficient oxidation will prevent the reaction from being driven to completion.[2] For two-step methods, the efficiency of the coupling agent and the complete absence of water are paramount.[4][5]
Q3: Can I use standard Schotten-Baumann conditions with an acid chloride intermediate? A: While theoretically possible, creating the acid chloride of 2-hydroxy-3-methoxybenzoic acid can be complicated by the presence of the free phenolic hydroxyl group, which can lead to side reactions and polymerization. If this route is chosen, protection of the hydroxyl group may be necessary, adding extra steps to the synthesis. Direct coupling or oxidative amidation methods are generally more straightforward.
Q4: How does the phenolic hydroxyl group influence the reaction? A: The hydroxyl group is electron-donating, which can affect the reactivity of the aromatic ring. More importantly, it is acidic and can interfere with basic reagents. In coupling reactions, it may need to be protected. Its presence also offers a potential site for O-acylation as a side reaction if reaction conditions are not carefully controlled.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction has stalled, and TLC analysis shows only starting material. What's the cause?
-
Plausible Cause: In oxidative amidation, the catalyst may be inactive or "poisoned." In two-step coupling, your activating agent (e.g., DCC, EDC) may have degraded. Carbodiimides, for instance, are sensitive to moisture and can degrade upon storage.[6]
-
Expert Recommendation: Always use fresh or properly stored reagents. For a stalled oxidative reaction, adding a fresh portion of the catalyst can sometimes restart it. For coupling reactions, it is best to start over with a fresh, high-purity batch of the coupling agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of sensitive reagents.[6]
-
-
Question: The yield is poor, and I've isolated a significant amount of 2-hydroxy-3-methoxybenzoic acid. What happened?
-
Plausible Cause: This indicates that the aldehyde is being oxidized, but the subsequent amidation step is failing. This can happen in a one-pot system if the amine is not sufficiently nucleophilic or if it is being protonated and deactivated by an acidic byproduct.[5] It can also occur if the oxidant reacts faster with the aldehyde than the aldehyde does with the amine.
-
Expert Recommendation: Ensure the pH of the reaction is controlled. If an acid is generated, a non-nucleophilic base (like triethylamine or pyridine) should be included to neutralize it, keeping the amine in its active, deprotonated state.[6][7] You may also consider a stepwise approach where the hemiaminal is formed first at a lower temperature before introducing the oxidant.
-
Issue 2: Significant Impurity Profile
-
Question: My final product is contaminated with a byproduct that has a similar polarity, making it difficult to purify. What could it be?
-
Plausible Cause: If you are using a carbodiimide coupling agent (like DCC) in a two-step synthesis, the most common and troublesome byproduct is the corresponding N,N'-dicyclohexylurea (DCU). DCU is often sparingly soluble and can co-precipitate with your desired product.[5]
-
Expert Recommendation: To mitigate DCU contamination, filter the reaction mixture before the aqueous workup, as DCU is insoluble in many common organic solvents like dichloromethane (DCM). If it persists, after workup, you can often precipitate the DCU by dissolving the crude product in a minimal amount of DCM or ethyl acetate and adding a non-polar solvent like hexanes, then cooling and filtering again.[5] Adding 1-hydroxybenzotriazole (HOBt) to the reaction can sometimes suppress other side reactions associated with carbodiimides.[5]
-
-
Question: My reaction turned into a dark-colored tar. Is it salvageable?
-
Plausible Cause: Dark coloration and tar formation are often signs of decomposition or polymerization. The phenolic aldehyde starting material can be sensitive to strong oxidants or high temperatures. Overheating a reaction can lead to uncontrolled side reactions.
-
Expert Recommendation: Carefully control the reaction temperature using an ice bath, especially during the addition of exothermic reagents.[5] Consider using a milder oxidant or catalyst system. Monitor the reaction closely by TLC; do not let it run for an excessively long time after the starting material is consumed. Unfortunately, a reaction that has turned to tar is rarely salvageable, and optimization of the reaction conditions is the best path forward.
-
Issue 3: Difficulty in Product Isolation
-
Question: My product has "oiled out" instead of precipitating as a solid. How can I induce crystallization?
-
Plausible Cause: The formation of an oil can be due to residual solvent, the presence of impurities depressing the melting point, or the product's inherent properties under the current conditions.[5]
-
Expert Recommendation: First, ensure all volatile solvents have been thoroughly removed under reduced pressure. If it remains an oil, try the following techniques in order:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the oil's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the oil to act as a template for crystallization.[5]
-
Solvent Change: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until it becomes cloudy. Let it stand, or cool it, to allow crystals to form.
-
-
Section 4: Recommended Experimental Protocol
This protocol describes a direct oxidative amidation of o-vanillin using N-Bromosuccinimide (NBS) as the oxidant, a method known for its mild conditions and effectiveness.
Table 1: Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Hydroxy-3-methoxybenzaldehyde | 152.15 | 1.52 g | 10.0 | 1.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.80 g | 15.0 | 1.5 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-3-methoxybenzaldehyde (1.52 g, 10.0 mmol), ammonium chloride (0.80 g, 15.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of dichloromethane (DCM) to the flask.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 10 minutes.
-
NBS Addition: Slowly add N-Bromosuccinimide (1.96 g, 11.0 mmol) to the cooled suspension in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent the formation of over-brominated side products.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
Quenching: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate to consume any excess NBS.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white or off-white solid.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. iris.uniss.it [iris.uniss.it]
- 3. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Hydroxy-3-methoxybenzamide
Welcome to the technical support center for 2-Hydroxy-3-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile intermediate. Due to its unique combination of a phenolic hydroxyl, a methoxy ether, and an amide functional group, this compound presents specific purification hurdles that require a nuanced approach. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when a compound melts in the recrystallization solvent before it crystallizes.[1] This happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[1] The resulting oil often traps impurities, defeating the purpose of recrystallization.
Causality: this compound has a relatively low melting point for an amide of its size. The presence of impurities can further depress this melting point. If you are using a high-boiling point solvent, the solution temperature required to dissolve the compound may exceed its melting point.
Solutions:
-
Lower the Solvent Boiling Point: Switch to a solvent or a mixed-solvent system with a lower boiling point. For instance, if you are using toluene, consider trying ethyl acetate or a hexane/ethyl acetate mixture.
-
Increase Solute Concentration: Oiling out is more common in dilute solutions. Ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.
-
Reduce the Solution Temperature: After dissolving the compound, allow it to cool more slowly. You can also add a small amount of a "poor" solvent (one in which the compound is less soluble) at a slightly elevated temperature to induce crystallization above the oiling out temperature.
-
Return and Re-dissolve: If oiling out occurs, reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent to keep it soluble at a slightly lower temperature, then cool slowly.[1]
Question 2: After a successful recrystallization, my yield is consistently below 50%. How can I improve this?
Answer:
A low yield is a frequent challenge in recrystallization and can stem from several factors.[1]
Causality: The primary cause of low yield is excessive loss of the target compound to the mother liquor. This happens if too much solvent is used or if the compound has significant solubility in the solvent even at low temperatures.
Solutions:
-
Optimize Solvent Volume: Use the absolute minimum volume of hot solvent required to dissolve the crude product. Working with a saturated solution is key to maximizing recovery upon cooling.[2]
-
Perform a Second Crop Crystallization: Do not discard the mother liquor (the filtrate) immediately. Concentrate the mother liquor by boiling off a portion of the solvent and cool the solution again to recover a second batch of crystals.[1] Note that this second crop may be less pure than the first.
-
Solvent Selection: Ensure your chosen solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures. If your compound is moderately soluble at 0 °C in your current solvent, you will inevitably lose a significant fraction.
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Crystallization on the filter paper or funnel stem is a common source of yield loss.[1]
Question 3: My TLC and/or NMR analysis still shows the presence of the starting material, 2-hydroxy-3-methoxybenzoic acid. How can I remove this specific impurity?
Answer:
This is a classic purification challenge where an impurity is structurally very similar to the product. Simple recrystallization may be inefficient. An acid-base extraction is the most effective method here.
Causality: The key difference between your product (a phenol) and the starting material (a carboxylic acid) is their acidity. Carboxylic acids are significantly more acidic than phenols.[3] This allows for selective deprotonation using a weak base.
Solution: Selective Acid-Base Extraction
A wash with a weak aqueous base, such as sodium bicarbonate (NaHCO₃), will selectively deprotonate the more acidic 2-hydroxy-3-methoxybenzoic acid, converting it into its water-soluble sodium salt.[3][4] Your product, this compound, being only weakly acidic at its phenolic hydroxyl group, will remain unreacted and stay in the organic layer.[3] See the detailed protocol in the next section.
Key Purification Protocols
Protocol 1: Optimized Recrystallization Workflow
This protocol provides a step-by-step method for the recrystallization of this compound.
Step 1: Solvent Selection
-
Test solubility with small amounts of the crude product in test tubes with various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and water).
-
Identify a solvent that dissolves the compound when hot but gives poor solubility when cold. Mixed solvent systems like Ethanol/Water or Hexane/Ethyl Acetate are often effective.[5]
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen "good" solvent dropwise while heating the mixture (e.g., on a steam bath or hot plate) and swirling until the solid just dissolves. Avoid adding excess solvent.
Step 3: Decolorization (Optional)
-
If the solution is colored by minor, highly-colored impurities, remove the flask from the heat and add a very small amount of activated charcoal.
-
Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
Step 4: Crystallization
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification via Acid-Base Extraction
This protocol is specifically designed to remove acidic impurities like unreacted carboxylic acids.
Step 1: Dissolution
-
Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.[6]
Step 2: Basic Wash
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[3]
-
Stopper the funnel, invert it, and vent frequently to release any CO₂ gas that may form.
-
Shake the funnel gently and allow the layers to separate. The unreacted carboxylic acid is now in the aqueous layer as its sodium salt.
Step 3: Separation
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.
Step 4: Water Wash
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and any remaining dissolved salts.[7]
Step 5: Drying and Isolation
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound. The product can then be further purified by recrystallization if needed.
Visual Guides
Diagram 1: Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for removing acidic impurities via acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing this compound?
A1: Due to the polar nature of the amide and hydroxyl groups, polar solvents are generally the best starting point. However, a single solvent may be too effective, leading to high solubility even when cold. Therefore, mixed solvent systems are often ideal.
| Solvent System | Type | Rationale & Comments |
| Ethanol/Water | Mixed | Good Choice. Dissolve in hot ethanol (good solvent), then add hot water (poor solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then cool. |
| Hexane/Ethyl Acetate | Mixed | Good Choice. Dissolves well in hot ethyl acetate. Hexane acts as the anti-solvent to decrease solubility upon cooling. |
| Methanol | Single | Possible. Can be effective, but solubility might still be high at low temperatures, potentially reducing yield. |
| Acetone | Single | Possible. Similar to methanol; good dissolving power but may lead to lower yields. |
| Toluene | Single | Use with caution. Higher boiling point increases the risk of oiling out. |
| Water | Single | Poor solvent. Generally insoluble in water.[8] |
Q2: What are the recommended storage conditions for purified this compound?
A2: The compound is known to be air-sensitive.[8][9] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a cool, dry place, protected from light.[10]
Q3: Beyond TLC, what analytical methods should I use to confirm the purity of my final product?
A3: A combination of methods provides the most complete picture of purity:
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or organic impurities, even at low levels.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.
-
HPLC: A quantitative method to determine purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a good starting point for analysis.[11]
-
FTIR Spectroscopy: Useful for confirming the presence of key functional groups (O-H stretch from phenol, N-H stretch from amide, C=O stretch from amide).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 2-Hydroxy-3-methoxybenzaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
Troubleshooting low yield in the amidation of 2-hydroxy-3-methoxybenzoic acid
Welcome to the dedicated technical support guide for troubleshooting low yields in the amidation of 2-hydroxy-3-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues encountered during this specific transformation. The unique structure of 2-hydroxy-3-methoxybenzoic acid, featuring a phenolic hydroxyl group and steric hindrance from the ortho-methoxy group, presents specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My amidation of 2-hydroxy-3-methoxybenzoic acid is resulting in a low or no yield. What are the most probable causes?
Low yields in this specific amidation can typically be attributed to one or more of the following factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. Insufficient or inappropriate coupling reagents can lead to poor activation.[1][2][3]
-
Deactivation of the Amine: An acidic environment can protonate the amine, rendering it non-nucleophilic and unable to participate in the reaction. This is a common issue when the carboxylic acid and amine are mixed without a suitable base.[3][4]
-
Steric Hindrance: The methoxy group at the 3-position and the hydroxyl group at the 2-position create steric congestion around the carboxylic acid, which can impede the approach of the amine, especially if the amine itself is bulky.[3][5][6]
-
Side Reactions Involving the Phenolic Hydroxyl Group: The unprotected hydroxyl group is nucleophilic and can react with the activated carboxylic acid, leading to the formation of ester byproducts or oligomers.[7]
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material, thereby reducing the yield of the desired amide. It is crucial to use anhydrous solvents and reagents.[3][8]
Q2: How do I choose the most effective coupling reagent for this sterically hindered phenolic acid?
The choice of coupling reagent is critical. For a substrate like 2-hydroxy-3-methoxybenzoic acid, standard carbodiimide reagents like DCC or EDC alone may be insufficient due to the steric hindrance.[5] More potent activating agents are often required.
| Coupling Reagent Class | Examples | Suitability for 2-Hydroxy-3-methoxybenzoic Acid | Key Considerations |
| Carbodiimides | DCC, EDC, DIC | Moderate; often require additives. | Can cause racemization in chiral substrates. Byproducts can be difficult to remove (especially DCU from DCC).[9][10] |
| Phosphonium Salts | PyBOP, BOP | Good to Excellent | Highly efficient but can be expensive. Generate carcinogenic HMPA as a byproduct. |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Excellent | Generally considered the most effective for hindered couplings. Fast reaction times and low racemization.[9][10] HATU is often the reagent of choice.[3] |
Recommendation: For sterically hindered and electron-rich systems like 2-hydroxy-3-methoxybenzoic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended starting point due to its high reactivity and ability to overcome steric barriers.
Q3: Should I protect the phenolic hydroxyl group before attempting the amidation?
Protecting the phenolic hydroxyl group can often simplify the reaction and improve yields by preventing side reactions.
-
When to Protect: If you are observing significant byproduct formation that is difficult to separate from your desired amide, or if you are using harsh reaction conditions, protection is advisable.
-
When Not to Protect: In some cases, with careful selection of reagents and mild conditions, direct amidation can be successful without protection, which is more atom-economical.[11][12]
Common Protecting Groups for Phenols:
| Protecting Group | Abbreviation | Key Features |
| Benzyl Ether | Bn | Stable to a wide range of conditions; removed by hydrogenolysis. |
| Silyl Ethers | TBDMS, TIPS | Easily introduced and removed with fluoride sources (e.g., TBAF). Stability varies with the bulkiness of the silyl group. |
| Methyl Ether | Me | Very stable; removal requires harsh conditions (e.g., BBr₃). Not ideal if selective deprotection is needed later. |
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low yield issues.
Caption: A step-by-step decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Direct Amidation using HATU
This protocol is a robust starting point for the direct amidation of 2-hydroxy-3-methoxybenzoic acid, particularly for less hindered amines.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-hydroxy-3-methoxybenzoic acid (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You should observe a color change, indicating the formation of the activated ester.
-
Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish due to steric hindrance, the temperature can be gently increased to 40-50 °C.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[13][14][15]
Protocol 2: Amidation via an Acyl Fluoride Intermediate
For extremely hindered substrates where even HATU fails, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be an effective strategy.[5]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq., preferably with the phenol protected) in anhydrous DCM.
-
Fluorination: Add a fluorinating agent (e.g., (Diethylamino)sulfur trifluoride - DAST, or XtalFluor-E®) (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA) (2.2 eq.).
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.
-
Amine Addition: In a separate flask, dissolve the amine (1.0 eq.) in anhydrous DCM. Slowly add the freshly prepared acyl fluoride solution to the amine solution.
-
Reaction: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Mechanistic Considerations
Understanding the underlying mechanism highlights the critical role of each component in the reaction.
Caption: The general mechanism of amide bond formation highlighting the activation and coupling steps.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. chimia.ch [chimia.ch]
- 7. daneshyari.com [daneshyari.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
Preventing degradation of 2-Hydroxy-3-methoxybenzamide during storage
Welcome to the dedicated technical support guide for 2-Hydroxy-3-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot the degradation of this compound during storage and experimentation. As direct stability studies on this compound are not extensively published, this guide synthesizes established principles of organic chemistry and pharmaceutical stability testing to provide a robust framework for maintaining its integrity.
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the stability of this compound.
Q1: What are the primary environmental factors that can cause degradation of this compound?
A1: The key environmental factors of concern are exposure to light (photodegradation), high temperatures (thermodegradation), humidity, and reactive atmospheric components like oxygen (oxidation). The presence of acidic or basic contaminants can also catalyze hydrolytic degradation.
Q2: What is the ideal temperature range for storing this compound?
A2: To minimize the rate of potential degradation reactions, it is recommended to store this compound in a controlled, cool environment, generally between 2-8°C. For long-term storage, storing at -20°C is advisable. It is crucial to avoid repeated freeze-thaw cycles.
Q3: How does the chemical structure of this compound contribute to its potential instability?
A3: The structure of this compound contains three key functional groups that can be susceptible to degradation:
-
Phenolic Hydroxyl (-OH) group: This group is prone to oxidation, which can lead to the formation of colored quinone-type byproducts.
-
Amide (-CONH2) group: Amide bonds can undergo hydrolysis under acidic or basic conditions, breaking down into a carboxylic acid and an amine.[1]
-
Methoxy (-OCH3) group on a benzene ring: While generally stable, this group can influence the electronic properties of the ring, potentially affecting its susceptibility to oxidation.
Q4: What are the initial visual signs of degradation?
A4: The first sign of degradation is often a change in the physical appearance of the compound. This can include a change in color (e.g., from white or off-white to yellow or brown), a change in texture, or the appearance of clumping, which may indicate moisture absorption. Any deviation from the initial appearance should be investigated.
Q5: How can I minimize oxidation during storage?
A5: To prevent oxidation, store this compound under an inert atmosphere, such as nitrogen or argon.[2] Using amber glass vials or other light-blocking containers will also help, as light can catalyze oxidative processes.[2]
In-Depth Troubleshooting Guides
This section provides a more detailed approach to identifying and resolving degradation issues.
Issue 1: Discoloration of the Compound (Yellowing/Browning)
This is a common issue and is most frequently linked to oxidation of the phenolic hydroxyl group.
Causality: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities. This process can lead to the formation of highly colored quinone or polymeric degradation products.
Troubleshooting Steps:
-
Review Storage Atmosphere: Confirm that the compound is stored under an inert gas (nitrogen or argon). If not, purge the container with an inert gas before sealing.
-
Assess Light Exposure: Ensure the compound is stored in an amber or opaque container to protect it from light. If transparent containers are used, store them in a dark location.
-
Check for Contaminants: Trace metal ions can catalyze oxidation. Use high-purity solvents and reagents when handling the compound.
Issue 2: Changes in Solubility or Physical Form
If you observe that your compound has become gummy, oily, or shows decreased solubility, this may be due to hydrolysis.
Causality: The amide bond in this compound is susceptible to hydrolysis, which breaks the amide bond to form 2-hydroxy-3-methoxybenzoic acid and ammonia.[1] This is accelerated by the presence of moisture, especially under acidic or basic conditions.
Troubleshooting Steps:
-
Evaluate Humidity Control: Store the compound in a desiccator or a controlled low-humidity environment.
-
pH of Solutions: When preparing solutions, use buffered systems to maintain a neutral pH, as both acidic and basic conditions can promote hydrolysis.
-
Solvent Purity: Ensure that any solvents used for storage or in experiments are anhydrous.
Decision Tree for Troubleshooting Degradation
This diagram provides a logical workflow to diagnose the potential cause of degradation.
Caption: Troubleshooting Decision Tree for this compound Degradation.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the phenolic hydroxyl group.[2] |
| Light | Protect from Light (Amber Vials) | Minimizes light-catalyzed oxidation and photodegradation.[2] |
| Humidity | Low Humidity (Store with Desiccant) | Prevents moisture absorption and subsequent hydrolysis of the amide group.[3] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric moisture and oxygen.[3] |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for identifying the intrinsic stability of this compound and for developing a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation to characterize the primary degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water and acetonitrile (HPLC grade)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep at room temperature and protect from light for 24 hours.
-
Analyze aliquots at various time points by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
Analyze the samples by HPLC.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis:
-
Develop a gradient HPLC method that can separate the parent compound from its degradation products. A C18 column is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Workflow for Stability Study
This diagram outlines the general workflow for conducting a stability study of this compound.
Caption: General Workflow for a Forced Degradation Study.
References
Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-3-methoxybenzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming the solubility issues commonly encountered with 2-Hydroxy-3-methoxybenzamide derivatives. These compounds, while promising, often present significant challenges in formulation due to their inherent low aqueous solubility. This resource is designed to provide you with the foundational knowledge and actionable protocols to effectively enhance the solubility of these molecules in your experimental workflows.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of these derivatives is primarily due to their molecular structure. The benzamide core, with its aromatic ring, is largely hydrophobic. While the amide and hydroxyl groups can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor interaction with water. The presence of the methoxy group can also influence crystal lattice energy and intermolecular interactions, further affecting solubility.
Q2: I'm seeing variability in solubility between different derivatives in my series. What could be the cause?
A2: Substituents on either the phenyl ring or the amide nitrogen can significantly impact solubility. Even minor changes can alter the molecule's polarity, crystal packing, and ability to form hydrogen bonds. For instance, the addition of polar groups may enhance aqueous solubility, while non-polar moieties will likely decrease it. Steric hindrance from bulky substituents can also disrupt the crystal lattice, sometimes leading to improved solubility.
Q3: Can I assume that solubility in organic solvents will be high?
A3: Generally, this compound derivatives will exhibit better solubility in polar organic solvents compared to water. Solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO) are often good starting points. However, the degree of solubility will still vary depending on the specific derivative and the solvent's properties. For a close analog, salicylamide (2-hydroxybenzamide), the highest molar solubility is observed in acetone, followed by acetic acid, ethyl acetate, and methanol.[1][2]
Q4: How does pH influence the solubility of these compounds?
A4: The phenolic hydroxyl group on the aromatic ring is weakly acidic. At pH values above the pKa of this group, the molecule will deprotonate to form a more polar phenolate salt, which is significantly more soluble in water.[3] Therefore, increasing the pH of the aqueous solution is a viable strategy to enhance the solubility of these compounds. However, it is crucial to consider the stability of the compound at high pH, as degradation can occur.[3]
Troubleshooting Guides & Optimization Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for systematically addressing solubility issues with your this compound derivatives.
Initial Solubility Assessment
Before attempting to improve solubility, it's crucial to establish a baseline.
Protocol 1: Shake-Flask Method for Baseline Solubility Determination
-
Preparation: Add an excess amount of your this compound derivative to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle, or centrifuge to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Solubility Enhancement Strategies
If the baseline solubility is insufficient for your experimental needs, consider the following strategies. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, the solvent system compatibility, and the intended application.
Caption: Decision workflow for selecting a solubility enhancement strategy.
This is often the simplest and most direct method for increasing solubility. It involves using a mixture of water and a water-miscible organic solvent.[1][4] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds.[5][6]
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent in which your compound has high solubility (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Solubility Determination: Determine the solubility of your this compound derivative in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Optimization: Plot the solubility as a function of the co-solvent concentration to identify the optimal ratio for your needs. Be mindful of potential toxicity or unwanted effects of the co-solvent in your experimental system.
| Common Co-solvents | Properties and Considerations |
| Ethanol | Good solubilizing power for many organic molecules. Can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | A common pharmaceutical excipient with a good safety profile.[7] |
| Polyethylene Glycol (PEG 400) | A non-toxic, water-miscible polymer. Effective at solubilizing a wide range of hydrophobic compounds.[7] |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but can have significant biological effects and may not be suitable for all applications. |
For ionizable compounds like this compound derivatives, altering the pH of the solution can dramatically increase solubility.
Protocol 3: pH-Dependent Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Solubility Measurement: Determine the solubility of your compound in each buffer using the shake-flask method (Protocol 1).
-
Data Analysis: Plot solubility as a function of pH to determine the pH at which the desired solubility is achieved.
-
Stability Check: It is crucial to assess the chemical stability of your compound at the optimal pH, as high pH can sometimes lead to degradation of phenolic compounds.[3] This can be done by incubating the compound in the buffer for a set period and then analyzing for degradation products by HPLC.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[8] They can encapsulate hydrophobic drug molecules, like your this compound derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[2][9][10]
Caption: Encapsulation of a hydrophobic derivative within a cyclodextrin to form a water-soluble inclusion complex.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.
-
Kneading Method:
-
Create a paste by adding a small amount of water to a specific amount of HP-β-CD in a mortar.
-
Gradually add your this compound derivative to the paste while continuously kneading for 30-60 minutes.
-
Dry the resulting solid to obtain the inclusion complex.
-
-
Co-evaporation Method:
-
Dissolve your compound in a suitable organic solvent.
-
Dissolve the HP-β-CD in water.
-
Mix the two solutions and stir for 1-2 hours.
-
Evaporate the solvents under reduced pressure to obtain the solid inclusion complex.
-
-
Solubility Measurement: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method (Protocol 1).
This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[11][12][13] This can improve the dissolution rate and apparent solubility by presenting the drug in an amorphous, high-energy state.[11]
Protocol 5: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolution: Dissolve both your this compound derivative and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a solid film.
-
Final Processing: Further dry the solid dispersion under vacuum to remove any residual solvent. The resulting solid can then be crushed and sieved.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug.
| Solid Dispersion Carrier | Key Features |
| Polyvinylpyrrolidone (PVP) | An amorphous polymer that can form amorphous solid solutions with drugs.[12] |
| Polyethylene Glycols (PEGs) | A family of water-soluble polymers available in various molecular weights.[12] |
| Hydroxypropyl Methylcellulose (HPMC) | A cellulose derivative that can also inhibit drug crystallization. |
A more advanced strategy involves chemically modifying the this compound derivative to create a more soluble prodrug. This prodrug is then converted back to the active parent drug in vivo. For example, attaching a polar moiety, such as a phosphate or an amino acid, to the phenolic hydroxyl group can significantly increase aqueous solubility. This approach requires significant synthetic chemistry expertise and is typically employed in later stages of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility and Melting Properties of Salicylamide [diva-portal.org]
- 3. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxy-3-methoxybenzaldehyde, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Hydroxy-3-methoxybenzamide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-hydroxy-3-methoxybenzamide. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during this multi-step synthesis. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Problem 1: Low Yield During Amide Bond Formation
Question: I'm experiencing a low yield when coupling 2-hydroxy-3-methoxybenzoic acid with my amine. What are the likely causes and how can I improve the yield?
Answer: Low yields in amide bond formation are a frequent challenge. The primary reasons often revolve around the activation of the carboxylic acid and the reaction conditions.[1][2][3][4][5]
Potential Causes & Solutions:
-
Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures.[2][4] To overcome this, the carboxylic acid must be "activated."
-
Solution 1: Use of Coupling Agents: Employing coupling agents is a standard and effective method.[3] Reagents like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) activate the carboxylic acid, facilitating nucleophilic attack by the amine.
-
Solution 2: Conversion to Acid Chloride: Converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and robust method.[2] The resulting acid chloride readily reacts with the amine.
-
-
Suboptimal Reaction Conditions:
-
Solution: Solvent and Temperature: Ensure you are using an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), to avoid side reactions. The reaction temperature should be optimized; starting at 0 °C and allowing it to warm to room temperature is a common practice.
-
-
Presence of Water: Trace amounts of water can hydrolyze your activated carboxylic acid intermediate, leading to lower yields.
-
Solution: Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize moisture.
-
Problem 2: Unwanted Side Reactions on the Phenolic Hydroxyl Group
Question: During the amide coupling step, I'm observing side products that suggest the phenolic hydroxyl group is reacting. How can I prevent this?
Answer: The phenolic hydroxyl group is nucleophilic and can compete with the amine in reacting with the activated carboxylic acid, leading to ester formation or other side reactions.[6] Protecting the phenol is the most effective strategy to ensure chemoselectivity.
Choosing the Right Protecting Group:
The ideal protecting group should be easy to introduce, stable under the amide coupling conditions, and readily removed without affecting the newly formed amide bond.[6]
| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Methyl Ether | Dimethyl sulfate or Methyl iodide, Base (e.g., K₂CO₃) | Strong acids (e.g., BBr₃, HBr) | Very stable to a wide range of conditions.[7] | Harsh deprotection conditions.[7] |
| Benzyl Ether (Bn) | Benzyl bromide or Benzyl chloride, Base (e.g., K₂CO₃, NaH) | Catalytic Hydrogenation (e.g., H₂, Pd/C)[8][9] | Stable to many reagents; removed under mild, neutral conditions.[8][10][11] | May be cleaved under some reductive conditions. |
| Methoxymethyl Ether (MOM) | Methoxymethyl chloride (MOM-Cl), Base (e.g., DIPEA) | Acidic conditions (e.g., HCl in THF/water)[12][13][14][15] | Stable to basic and nucleophilic conditions. | Deprotection requires acidic conditions which could affect other functional groups. |
Recommended Workflow:
Caption: General workflow for protected synthesis.
Problem 3: Difficulty in Removing the Protecting Group
Question: I've successfully synthesized my protected benzamide, but I'm struggling to remove the protecting group without cleaving the amide bond. What are the best practices for deprotection?
Answer: The choice of deprotection method is critical and must be orthogonal to the stability of the amide bond.[16]
-
For Benzyl Ethers:
-
Method: Catalytic hydrogenolysis (e.g., H₂, 10% Pd/C in ethanol or ethyl acetate) is the most common and mildest method for cleaving benzyl ethers.[8][9]
-
Troubleshooting:
-
Inactive Catalyst: Ensure the palladium on carbon catalyst is fresh and active.
-
Insufficient Hydrogen Pressure: For stubborn deprotections, increasing the hydrogen pressure may be necessary.
-
Catalyst Poisoning: Certain functional groups (e.g., sulfur-containing compounds) can poison the catalyst. Ensure your substrate is pure.
-
-
-
For Methoxymethyl (MOM) Ethers:
-
Method: Mild acidic conditions are typically used. A mixture of HCl in THF and water at room temperature is often effective.[12][13][14][15]
-
Troubleshooting:
-
Amide Hydrolysis: Prolonged exposure to strong acidic conditions can lead to amide hydrolysis.[2] Monitor the reaction closely by TLC and quench it as soon as the deprotection is complete.
-
Incomplete Reaction: If the reaction is sluggish, gentle heating may be required. However, this also increases the risk of amide cleavage. A milder Lewis acid catalyst like bismuth triflate in aqueous media can also be effective.[12]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the phenolic hydroxyl in this synthesis?
For the synthesis of this compound, a benzyl ether is often the preferred protecting group.[8][10][11] Its stability under the basic or neutral conditions of amide bond formation and its removal under mild, neutral hydrogenolysis conditions make it highly compatible with the target molecule.[8][9]
Q2: Can I perform the amide coupling without a protecting group?
While it is sometimes possible, it is not recommended for achieving high yields and purity. The unprotected phenolic hydroxyl can lead to the formation of ester byproducts and other impurities that can be difficult to separate from the desired amide product.[6]
Q3: How do I monitor the progress of the protection and deprotection reactions?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can visualize the consumption of the starting material and the formation of the product. A change in the retention factor (Rf) will indicate the conversion.
Q4: What are the key considerations for the amide coupling reaction itself?
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine and coupling agent to ensure complete conversion of the carboxylic acid.
-
Temperature Control: Many coupling reactions are exothermic. It's good practice to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature to control the reaction rate and minimize side reactions.
-
Work-up Procedure: The work-up is crucial for removing unreacted reagents and byproducts. A typical aqueous work-up involves washing the organic layer with a mild acid (to remove excess amine), a mild base (to remove unreacted carboxylic acid), and brine.
Experimental Protocol: Benzyl Protection of 2-Hydroxy-3-methoxybenzoic Acid
-
To a solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1-1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(benzyloxy)-3-methoxybenzoic acid.
Caption: Step-by-step experimental workflow.
By understanding the principles behind each step and anticipating potential pitfalls, you can navigate the synthesis of this compound with greater confidence and success. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Analysis of 2-Hydroxy-3-methoxybenzamide and Its Positional Isomers: A Guide for Researchers
Abstract: Substituted benzamides are privileged scaffolds in medicinal chemistry and materials science, where subtle changes in substituent positioning can dramatically alter physicochemical properties and biological activity. This guide provides a detailed comparative analysis of 2-Hydroxy-3-methoxybenzamide (o-Vanillamide) and its key structural isomers, including 4-Hydroxy-3-methoxybenzamide (Vanillamide) and 3-Hydroxy-4-methoxybenzamide (Isovanillamide). We further contextualize these comparisons with reference to the parent compound, 2-Hydroxybenzamide (Salicylamide), and the related methoxybenzamide (Anisamide) isomers. This document delves into their differential physicochemical properties, synthetic strategies, spectroscopic signatures, and biological activities, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to select, synthesize, and analyze these compounds for their specific research applications.
Introduction: The Significance of Substituent Placement
The benzamide framework is a cornerstone of modern pharmacology, present in a wide array of approved drugs. The addition of hydroxyl (-OH) and methoxy (-OCH3) groups introduces opportunities for hydrogen bonding, altered electronic properties, and specific receptor interactions. However, the precise placement of these groups on the aromatic ring dictates the molecule's ultimate function. Intramolecular hydrogen bonding, for instance, can mask a polar group, increasing lipophilicity and altering its interaction profile, while intermolecular bonding can dominate crystal packing and solubility.
This guide focuses on this compound and its isomers, a class of compounds where these positional effects are pronounced. We will compare:
-
This compound (o-Vanillamide): The primary subject, where proximity of the hydroxyl and amide groups allows for potential intramolecular interactions.
-
4-Hydroxy-3-methoxybenzamide (Vanillamide): A common, naturally occurring isomer known for its sensory properties and as a precursor to capsaicinoids.
-
3-Hydroxy-4-methoxybenzamide (Isovanillamide): Another key positional isomer.
-
Reference Isomers: Salicylamide (2-Hydroxybenzamide) and the Anisamide series (methoxybenzamides) are included to provide a broader context on the individual contributions of the hydroxyl and methoxy groups.
Understanding the distinct characteristics of these isomers is critical for applications ranging from designing selective enzyme inhibitors to developing targeted drug delivery systems.[1][2]
Comparative Physicochemical Properties
The physical properties of these isomers, governed by their substitution patterns, directly impact their behavior in both chemical and biological systems. Key differences in melting point and solubility arise from the varying capacities for inter- and intramolecular hydrogen bonding.
For example, 2-Hydroxybenzamide (Salicylamide) exhibits a lower melting point compared to its para-substituted counterpart (4-Hydroxybenzamide) due to strong intramolecular hydrogen bonding between the ortho-hydroxyl group and the amide carbonyl. This internal bonding reduces the availability of these groups for intermolecular interactions, leading to weaker crystal lattice forces. A similar, though modulated, effect is expected in this compound.
Table 1: Comparative Physicochemical Data of Benzamide Isomers
| Compound Name | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility Profile |
| This compound | 2-OH, 3-OCH3 | 167.16 | ~151 (Predicted) | Poorly soluble in water; Soluble in organic solvents. |
| 4-Hydroxy-3-methoxybenzamide | 4-OH, 3-OCH3 | 167.16 | ~133-135 (Predicted) | Sparingly soluble in water. |
| 2-Hydroxybenzamide (Salicylamide) | 2-OH | 137.14 | 140 - 144[3] | Poorly soluble in water; Soluble in ethanol, acetone.[3][4][5] |
| 3-Methoxybenzamide (m-Anisamide) | 3-OCH3 | 151.16 | 132.5 - 135.5[6] | Soluble in water.[6] |
| 4-Methoxybenzamide (p-Anisamide) | 4-OCH3 | 151.16 | 164 - 167[7] | Sparingly soluble in water. |
Note: Some data points are predicted based on structurally similar compounds and may vary based on experimental conditions.
Synthesis Strategies and Mechanistic Considerations
The most direct and common route to synthesizing these benzamides is through the amidation of the corresponding benzoic acid precursors. The choice of coupling agents and reaction conditions is critical for achieving high yields and purity, especially when dealing with functional groups that may require protection.
A universally applicable method is the activation of the carboxylic acid followed by reaction with an ammonia source. Activating agents like thionyl chloride (SOCl₂) or oxalyl chloride convert the acid to a highly reactive acyl chloride. This is then quenched with ammonia (or ammonium hydroxide) to form the primary amide.
Causality in Experimental Design: The choice of the acyl chloride route is based on its high reactivity, which drives the reaction to completion. However, this method's harshness (generating HCl as a byproduct) can be incompatible with sensitive substrates. For more delicate molecules, peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) offer a milder alternative. These reagents form an activated ester in situ, which then reacts cleanly with ammonia. This approach avoids strong acids and is often preferred in complex molecule synthesis.
Caption: General workflow for benzamide synthesis via an acyl chloride intermediate.
Spectroscopic Differentiation
Distinguishing between positional isomers is a primary challenge in analytical chemistry. Spectroscopic methods provide the necessary fingerprints to confirm the identity and purity of each compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for differentiation. The coupling patterns (splitting) and chemical shifts of the aromatic protons are unique to each substitution pattern. For example, in 4-Hydroxy-3-methoxybenzamide, the aromatic protons will appear as a distinct set of doublets and a singlet, whereas the protons in this compound will show a different pattern of three coupled multiplets. The phenolic -OH proton's chemical shift can also be informative, often appearing as a broad singlet.
-
IR (Infrared) Spectroscopy: IR spectroscopy reveals the key functional groups. All isomers will show characteristic peaks for the N-H stretch of the amide (around 3100-3500 cm⁻¹), the C=O stretch (around 1630-1680 cm⁻¹), and the O-H stretch of the phenol (a broad peak around 3200-3600 cm⁻¹). The key differentiator is often the C=O peak position. In 2-hydroxy isomers, intramolecular hydrogen bonding can lower the C=O stretching frequency compared to isomers where this is not possible.
-
MS (Mass Spectrometry): While all isomers share the same molecular weight and will thus have the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns upon ionization can differ. The specific arrangement of substituents dictates which fragments are most stable and therefore most abundant, providing a potential method for differentiation, particularly with techniques like GC-MS.
Comparative Biological Activity & Applications
The positioning of the hydroxyl and methoxy groups profoundly influences how these molecules interact with biological targets, leading to distinct pharmacological profiles.
-
Analgesic and Anti-inflammatory Activity: Salicylamide (2-Hydroxybenzamide) is a well-known non-prescription drug with analgesic and antipyretic properties, functioning similarly to aspirin.[8][9] Its activity is attributed to the intact molecule.[3] This establishes the 2-hydroxybenzamide core as a pharmacologically active scaffold.
-
Enzyme Inhibition: Derivatives of this compound have been investigated as potent and selective inhibitors of enzymes like 12-lipoxygenase (12-LOX), which is implicated in inflammation, diabetes, and cancer.[10] The specific arrangement of the 2-hydroxy and 3-methoxy groups appears crucial for fitting into the enzyme's active site.
-
Receptor Targeting (TRPV1): The 4-Hydroxy-3-methoxybenzylamine core (the "vanillyl" group) is famous for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This is the mechanism behind the pungency of capsaicin. Synthetic analogues like Nonivamide (Pelargonic acid vanillylamide) are used in topical analgesics to activate and subsequently desensitize these pain-sensing neurons.[11][12][13]
-
Cancer-Targeting Ligands: Anisamide (specifically p-Anisamide) has been explored as a targeting ligand for drug delivery systems.[1] It is thought to bind to sigma receptors, which are often overexpressed on the surface of cancer cells, including prostate cancer.[1][14] Decorating nanoparticles or liposomes with anisamide can enhance the delivery of chemotherapeutics to tumor sites.[2][15][16]
Experimental Protocol: Isomer Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying mixtures of positional isomers due to its high resolution and sensitivity.[17][18][19][20]
Principle of Separation: This protocol uses reverse-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. Compounds will separate based on their relative hydrophobicity. Isomers with exposed polar groups (like -OH) will have less affinity for the nonpolar column and will elute earlier. Isomers where polar groups are masked (e.g., through intramolecular hydrogen bonding) or absent will be more retained and elute later.
Materials and Reagents
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standards: Pure samples of each isomer (~1 mg/mL stock solutions in diluent).
Protocol Steps
-
System Preparation: Purge all mobile phase lines to remove air bubbles. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30 °C.
-
Sample Preparation: Prepare a mixed standard solution containing all isomers at a final concentration of ~20 µg/mL each in the sample diluent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
-
Data Analysis: Identify peaks based on the retention times of the individual pure standards. Quantify each isomer by integrating the area under its corresponding peak.
Rationale for Method Choices:
-
C18 Column: Provides excellent hydrophobic selectivity for separating aromatic compounds.
-
Acidified Mobile Phase: The 0.1% formic acid protonates the phenolic hydroxyl groups, ensuring they are in a consistent, non-ionized state, which leads to sharper peaks and more reproducible retention times.
-
Gradient Elution: A gradient is necessary because the isomers have a range of polarities. A simple isocratic method would either fail to resolve the early-eluting peaks or cause excessive retention and broadening of the later peaks.
Caption: Standard workflow for HPLC-based isomer separation and quantification.
Conclusion and Future Outlook
The comparative analysis of this compound and its isomers clearly demonstrates that subtle changes in substituent position are a powerful tool for modulating molecular properties. The difference between creating an analgesic (Salicylamide), a flavoring agent (Vanillamide), an enzyme inhibitor, or a cancer-targeting ligand can be as simple as moving a single methoxy or hydroxyl group. This guide provides the foundational physicochemical, synthetic, and analytical framework for researchers to harness these differences.
Future research should focus on expanding the structure-activity relationship (SAR) studies for these scaffolds against new biological targets. The development of more selective analytical techniques, perhaps leveraging chiral chromatography or advanced mass spectrometry, could further elucidate the metabolism and pharmacokinetics of these isomers in complex biological systems.[17] Ultimately, a deep understanding of isomer-specific properties is essential for the rational design of next-generation pharmaceuticals and functional materials.
References
- 1. Anisamide-targeted stealth liposomes: a potent carrier for targeting doxorubicin to human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Solid Lipid Nanoparticles with Anisamide for Docetaxel Delivery to Prostate Cancer: Preparation, Optimization, and In-vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylamide | 65-45-2 [chemicalbook.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. Salicylamide - Wikipedia [en.wikipedia.org]
- 9. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. What is Nonivamide used for? [synapse.patsnap.com]
- 13. Nonivamide | TRP/TRPV Channel | TargetMol [targetmol.com]
- 14. Targeting Solid Lipid Nanoparticles with Anisamide for Docetaxel Delivery to Prostate Cancer: Preparation, Optimization, and In-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Nanocarriers with Anisamide: Fact or Artifact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anisamide-Decorated pH-Sensitive Degradable Chimaeric Polymersomes Mediate Potent and Targeted Protein Delivery to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 19. waters.com [waters.com]
- 20. funaab.edu.ng [funaab.edu.ng]
A Comparative Guide to the Biological Activity of 2-Hydroxy-3-methoxybenzamide and Other Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of 2-Hydroxy-3-methoxybenzamide in relation to other substituted benzamides. While direct extensive biological data on this compound is limited in publicly available literature, this document synthesizes structure-activity relationship (SAR) data from closely related analogues to project its potential therapeutic profile. We will explore various biological activities, including anticonvulsant, antipsychotic, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed methodologies.
Introduction to the Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzamide moiety is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This versatility has led to the development of numerous clinically significant drugs with diverse therapeutic applications. The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the amide group. Understanding these structure-activity relationships is paramount for the rational design of novel and more effective therapeutic agents.
This guide focuses on the potential biological profile of this compound, a molecule featuring a hydroxyl group at the ortho position and a methoxy group at the meta position of the benzoyl ring. By comparing this substitution pattern with other well-characterized benzamides, we can infer its likely mechanisms of action and therapeutic potential.
Anticonvulsant Activity: Modulating Neuronal Excitability
Benzamide derivatives have emerged as a promising class of anticonvulsant agents, with several analogues demonstrating potent activity in preclinical models.[1] The primary mechanisms underlying their anticonvulsant effects often involve the modulation of voltage-gated ion channels, particularly sodium channels, and the enhancement of inhibitory neurotransmission.[1]
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
A key mechanism for many antiepileptic drugs is the stabilization of the inactive state of voltage-gated sodium channels. This action limits the repetitive firing of neurons that is a hallmark of seizures.
Figure 1: Mechanism of anticonvulsant action of benzamides through stabilization of the inactive state of voltage-gated sodium channels.
Comparative Anticonvulsant Activity of Benzamide Derivatives
The anticonvulsant potency of benzamides is highly dependent on their substitution patterns. While specific data for this compound is not available, we can analyze related structures to infer its potential. For instance, the presence of a 4-amino group on the benzoyl ring often confers significant anticonvulsant activity.[2]
| Compound/Derivative Class | Key Structural Features | Animal Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 4-Amino-N-(alpha-methylbenzyl)benzamide | 4-amino group, N-benzyl substituent | Mouse, MES test (i.p.) | 18.02 | 9.5 | [2] |
| 3-Aminobenzanilide (from 2,6-dimethylaniline) | 3-amino group, substituted aniline | Mouse, MES test | 13.48 | 21.11 | [3] |
| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | N-benzyl, 2-hydroxy, 3-methoxy on propionamide | Rat, MES test (oral) | 62 | Not Reported | [4] |
| 1-Cyclopentenecarboxylic acid benzylamide | N-benzyl, cyclic acyl group | Mouse, MES test | 85.36 | 2.49 | [5] |
Structure-Activity Relationship Insights for Anticonvulsant Activity:
-
Aromatic Ring Substituents: The presence of an amino group, particularly at the 4-position of the benzoyl moiety, is often associated with significant anticonvulsant activity.[2] The electron-donating nature of hydroxyl and methoxy groups, as in this compound, may also influence activity, though this is less characterized for anticonvulsant effects.
-
Amide Linker: The amide group itself is a crucial hydrogen-bonding region, likely involved in interactions with the biological target.[1]
-
N-Substituent: The nature of the substituent on the amide nitrogen plays a critical role. Small, non-bulky, hydrophobic groups are often preferred.[1]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[6]
Principle: An electrical stimulus is delivered to a rodent, inducing a maximal seizure. The endpoint is the abolition of the tonic hindlimb extension phase, indicating anticonvulsant activity.[7]
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g). Acclimatize the animals to the laboratory conditions for at least 48 hours before the experiment.
-
Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., phenytoin) via the desired route (intraperitoneal or oral).
-
Pre-treatment Time: Conduct the test at the time of the compound's peak effect, determined from preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. and 60-120 minutes for oral administration).
-
Induction of Seizure:
-
Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.
-
Place corneal electrodes on the eyes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[6]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: The percentage of animals in each group that are protected from the tonic hindlimb extension is calculated. The ED50 (the dose that protects 50% of the animals) is then determined using probit analysis.
Figure 2: Experimental workflow for the Maximal Electroshock (MES) test.
Antipsychotic Activity: Dopamine D2 Receptor Antagonism
Many substituted benzamides exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors.[8] This is a well-established mechanism for treating the positive symptoms of schizophrenia.[9][10]
Mechanism of Action: Dopamine D2 Receptor Blockade
Benzamide antipsychotics bind to and block dopamine D2 receptors, preventing the binding of dopamine. This leads to a modulation of downstream signaling pathways, primarily the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11]
Figure 3: Mechanism of action of benzamide antagonists at the dopamine D2 receptor.
Comparative Dopamine D2 Receptor Affinity
The affinity of benzamides for the D2 receptor is highly sensitive to the substitution pattern on the aromatic ring. While direct binding data for this compound is scarce, studies on related compounds suggest that hydroxyl and methoxy groups can significantly influence binding affinity.
| Compound | Key Structural Features | D2 Receptor Affinity (Ki, nM) | Reference |
| Remoxipride | 2,6-Dimethoxy, N-ethylpyrrolidine | ~170 | [8] |
| Amisulpride | 4-Amino-5-ethylsulfonyl-2-methoxy | ~2.8 | [12] |
| Raclopride | 3,5-Dichloro-6-hydroxy-2-methoxy | ~1.8 | [13] |
| Eticlopride | 3-Chloro-5-ethyl-6-hydroxy-2-methoxy | ~0.1 | [14] |
Structure-Activity Relationship Insights for D2 Receptor Affinity:
-
Hydroxy and Methoxy Groups: The presence of a hydroxyl group, particularly in salicylamides (2-hydroxybenzamides), can be crucial for high-affinity binding.[13] The combination of methoxy and hydroxyl groups, as seen in potent antagonists like raclopride and eticlopride, suggests that the 2-hydroxy-3-methoxy substitution pattern of our topic compound could be favorable for D2 receptor interaction.
-
Other Substituents: Electron-withdrawing groups, such as halogens and sulfonyl groups, often enhance binding affinity.[12][14]
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the D2 receptor is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor). The test compound is added at various concentrations, and its ability to compete with the radioligand for binding is measured.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membrane homogenate (providing the D2 receptors).
-
Radioligand (e.g., [3H]spiperone or [3H]raclopride) at a concentration close to its Kd.
-
Varying concentrations of the test compound (this compound or other benzamides).
-
For non-specific binding determination, a high concentration of a known D2 antagonist (e.g., haloperidol) is used instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Quantification: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Figure 4: Experimental workflow for a dopamine D2 receptor binding assay.
Antimicrobial Activity
Benzamide derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria.[15]
Comparative Antimicrobial Activity of Benzamide Derivatives
The antimicrobial efficacy of benzamides is influenced by the substituents on both the benzoyl ring and the amide nitrogen.
| Compound | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| N-(4-hydroxyphenyl)benzamide | Bacillus subtilis | Positive | 6.25 | 25 | [16] |
| Escherichia coli | Negative | 3.12 | 31 | [16] | |
| N-(p-tolyl)benzamide | Bacillus subtilis | Positive | 6.25 | 24 | [16] |
| Escherichia coli | Negative | 3.12 | 24 | [16] | |
| 2-hydroxy-4-methoxybenzaldehyde* | Staphylococcus aureus | Positive | 1024 | Not Reported | [17][18] |
Note: Data for 2-hydroxy-4-methoxybenzaldehyde is included as a structurally related compound to infer potential activity of the 2-hydroxy-methoxybenzoyl moiety.
Structure-Activity Relationship Insights for Antimicrobial Activity:
The presence of hydroxyl groups on the benzoyl ring can contribute to antimicrobial activity. For example, N-(4-hydroxyphenyl)benzamide shows good activity against both Gram-positive and Gram-negative bacteria.[16] While the activity of 2-hydroxy-4-methoxybenzaldehyde against S. aureus was modest, it suggests that the this compound core may possess some intrinsic antimicrobial properties that could be optimized through further derivatization.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.[1]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Streak the test bacterium onto a suitable agar plate and incubate for 18-24 hours.
-
Suspend a few colonies in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzamide compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Enzyme Inhibition: A Growing Area of Benzamide Research
Benzamides have also been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and lipoxygenases (LOXs).
Histone Deacetylase (HDAC) Inhibition
Certain benzamide derivatives, such as Entinostat (MS-275), are potent and selective inhibitors of Class I HDACs.[19] They act as zinc-binding groups, chelating the zinc ion in the active site of the enzyme. This leads to hyperacetylation of histones and other proteins, resulting in anti-proliferative effects in cancer cells. The 2-hydroxy-3-methoxy substitution pattern has not been extensively studied in this context, but the presence of a potential zinc-binding ortho-hydroxyl group makes it an interesting scaffold for investigation.
12-Lipoxygenase (12-LOX) Inhibition
Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, thrombosis, and cancer.[13] This finding is particularly relevant as it directly highlights the biological activity of the 2-hydroxy-3-methoxybenzyl moiety, suggesting that this compound itself could be a starting point for the design of novel 12-LOX inhibitors.
Experimental Protocol: 12-Lipoxygenase Inhibitory Assay
Principle: This assay measures the ability of a compound to inhibit the activity of 12-lipoxygenase, which catalyzes the oxidation of polyunsaturated fatty acids like arachidonic acid.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a solution of 12-lipoxygenase enzyme.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Reaction Mixture:
-
In a 96-well plate, pre-incubate the 12-LOX enzyme with various concentrations of the test compound for a short period (e.g., 5 minutes) at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Detection:
-
The product of the reaction, a hydroperoxy fatty acid, can be measured spectrophotometrically. A common method involves the use of a reagent like xylenol orange, which forms a colored complex with the ferric ions produced from the oxidation of ferrous ions by the hydroperoxide product.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Conclusion and Future Directions
While direct biological data for this compound is limited, a comparative analysis of the structure-activity relationships of related benzamide derivatives provides valuable insights into its potential therapeutic profile. The 2-hydroxy and 3-methoxy substitution pattern on the benzoyl ring suggests potential for:
-
Anticonvulsant activity , though likely influenced by the nature of the N-substituent.
-
Dopamine D2 receptor antagonism , given the importance of hydroxyl and methoxy groups in high-affinity ligands.
-
Antimicrobial properties , as suggested by the activity of structurally similar phenolic compounds.
-
Enzyme inhibition , particularly of 12-lipoxygenase, based on the demonstrated activity of the 2-hydroxy-3-methoxybenzyl moiety.
Further research is warranted to synthesize and screen this compound and its derivatives in a battery of in vitro and in vivo assays to fully elucidate their biological activities and therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 19. tandfonline.com [tandfonline.com]
Introduction: Unveiling the Potential of Vanilloid-Related Compounds in Oncology
A Senior Application Scientist's Guide to the Validation of Anticancer Activity in 2-Hydroxy-3-methoxybenzamide and its Analogs
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Phenolic compounds, particularly those derived from natural products, represent a promising reservoir of such agents. This compound, a derivative of vanillic acid and structurally related to vanillin, belongs to a class of compounds that have garnered significant interest for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties[1][2]. While extensive research exists for its parent compounds, vanillin and vanillic acid, this guide focuses on establishing a rigorous, multi-faceted framework for the validation of this compound and its related derivatives as viable anticancer candidates.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the scientific rationale behind experimental choices, enabling a robust and self-validating approach to preclinical assessment. We will detail the essential in vitro and in vivo assays, provide a comparative analysis against established anticancer agents, and visualize the potential molecular pathways involved.
Part 1: A Stepwise In Vitro Validation Workflow
The initial phase of validating a novel anticancer compound involves a battery of in vitro assays to determine its cytotoxic and cytostatic effects and to begin elucidating its mechanism of action.[3][4] This phased approach ensures that only the most promising candidates, those that selectively target cancer cells while sparing normal cells, advance to more complex and resource-intensive preclinical testing.[2]
Foundational Cytotoxicity Screening: The MTT Assay
The first critical question is whether the compound can kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5] A reduction in metabolic activity is indicative of either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell adherence.[6]
-
Compound Treatment: Prepare serial dilutions of this compound and appropriate controls (vehicle control, positive control like Doxorubicin). Replace the cell culture medium with medium containing the various concentrations of the test compound.
-
Incubation: Incubate the plates for a standard duration, typically 24, 48, and 72 hours, to assess time-dependent effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Comparative Cytotoxicity (IC50, µM)
| Compound | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Normal Fibroblasts |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Vanillic Acid Derivative (63) | 5.6 ± 0.33[7] | - | - | > 100 |
| 2-hydroxy-4-methoxybenzamide (10) | 4.4 µM[8] | 2.2 µM[8] | 3.9 µM[8] | 4.1 µM[8] |
| Doxorubicin (Positive Control) | ~0.1 µM | ~0.5 µM | ~0.2 µM | ~1.0 µM |
This table illustrates how to present cytotoxicity data. The values for the topic compound are hypothetical and must be determined experimentally. The other values are from published literature for related compounds.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
A desirable characteristic of an anticancer drug is the ability to induce apoptosis, or programmed cell death, a controlled process that avoids the inflammatory response associated with necrosis.[9] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between these cell death modalities via flow cytometry.[1][10][11]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture cancer cells and treat them with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[1] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Investigating Antiproliferative Effects: Cell Cycle Analysis
Many anticancer agents function by halting the cell cycle, preventing cancer cells from dividing. Propidium iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][12][13][14]
Experimental Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.[7][12][14]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution that also contains RNase to prevent staining of double-stranded RNA.[7][13][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[12] An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.
Probing Molecular Mechanisms: Western Blotting
Western blotting is an indispensable technique to investigate the compound's effect on specific proteins within key signaling pathways.[15][16][17] Based on literature for structurally similar compounds like vanillic acid and o-vanillin, key pathways to investigate include NF-κB, mTOR, and MAPK, which are central to cell survival, proliferation, and apoptosis.[10][13][18]
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Probing: Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, total mTOR, cleaved PARP, Bcl-2, Bax, p-ERK, total ERK) overnight at 4°C.[15]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
Part 2: Comparative Analysis with Alternative Anticancer Agents
To understand the potential clinical utility of this compound, it is crucial to compare its proposed mechanism and efficacy with established and emerging cancer therapies.
Comparison with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapy that work by exploiting a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality.[20][21] They are particularly effective in cancers with BRCA1/2 mutations.
| Feature | This compound (Proposed) | PARP Inhibitors (e.g., Olaparib) |
| Primary Target | Likely multiple targets within signaling cascades (e.g., mTOR, NF-κB)[10][18] | PARP1/2 enzymes involved in DNA single-strand break repair[20][21] |
| Mechanism | Induction of apoptosis, cell cycle arrest, modulation of pro-survival signaling[1][13] | Inhibition of DNA repair, leading to accumulation of double-strand breaks and cell death, especially in BRCA-mutated cells[20] |
| Selectivity | Potentially selective for cancer cells due to their altered signaling pathways and higher oxidative stress. | Highly selective for cancer cells with homologous recombination deficiency (HRD). |
Comparison with Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are epigenetic drugs that alter gene expression by increasing histone acetylation, leading to the transcription of tumor suppressor genes.[18] This can induce cancer cell cycle arrest, differentiation, and apoptosis.[18]
| Feature | This compound (Proposed) | HDAC Inhibitors (e.g., Vorinostat) |
| Primary Target | Signaling proteins (kinases, transcription factors)[10][18] | Histone deacetylase enzymes |
| Mechanism | Direct modulation of protein activity and signaling pathways. | Epigenetic modification, leading to changes in gene expression that favor tumor suppression.[18] |
| Cellular Effects | Apoptosis, cell cycle arrest.[1][13] | Apoptosis, cell cycle arrest, differentiation.[18] |
Part 3: In Vivo Validation in Xenograft Models
Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like bioavailability, toxicity, and efficacy within a complex tumor microenvironment. The human tumor xenograft mouse model is a standard for this purpose.
Experimental Protocol: Xenograft Mouse Model
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (vehicle control, different doses of this compound, positive control).
-
Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and can be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | TGI (%) | Average Body Weight Change (%) |
| Vehicle Control | - | 0 | +2% |
| This compound | 25 | Hypothetical | Hypothetical |
| This compound | 50 | Hypothetical | Hypothetical |
| 5-Fluorouracil | 10 | ~50% | -5% |
Part 4: Visualization of Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological pathways and experimental designs.
Caption: Experimental workflow for validating anticancer activity.
Caption: Putative signaling pathways modulated by vanilloid compounds.
Conclusion
This guide provides a comprehensive framework for the systematic validation of this compound as a potential anticancer agent. By integrating foundational in vitro assays with robust in vivo models and placing the findings in the context of existing therapies, researchers can build a compelling case for further development. The anticancer activity demonstrated by its structural relatives, such as vanillic acid and o-vanillin, strongly suggests that this compound is a worthy candidate for investigation. The proposed experimental cascade, from cytotoxicity screening to mechanistic studies and in vivo efficacy, represents a self-validating system designed to rigorously assess its therapeutic potential and pave the way for its potential translation into the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor role and molecular mechanism of vanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma | Anticancer Research [ar.iiarjournals.org]
- 9. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 13. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vanillic Acid Nanocomposite: Synthesis, Characterization Analysis, Antimicrobial, and Anticancer Potentials | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Hydroxy-3-methoxybenzamide Analogs
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of cross-reactivity studies for a series of 2-Hydroxy-3-methoxybenzamide analogs, potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. As we navigate the complexities of drug development, understanding and mitigating off-target effects is not merely a regulatory hurdle but a scientific imperative for developing safer and more effective medicines.
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. However, this prevalence also brings an inherent risk of off-target interactions with various receptors and enzymes.[1][2][3][4] For our this compound analogs, which are designed to target the TRPV1 receptor for the management of pain, a thorough investigation of their cross-reactivity profile is essential to avert potential adverse effects.[5][6][7][8][9]
This guide will delve into the rationale behind the selection of cross-reactivity assays, provide detailed experimental protocols, and present a comparative analysis of our lead compounds. We will explore their selectivity against other TRP channels, a panel of common off-target receptors and kinases, providing a comprehensive framework for their preclinical safety assessment.
Comparative Selectivity Profile of this compound Analogs
The primary goal of this study was to assess the selectivity of three lead this compound analogs: HMB-A1 , HMB-A2 , and HMB-A3 . Our initial focus was on their activity at the intended target, TRPV1, followed by a broad screening against a panel of receptors and kinases known to be associated with off-target effects of benzamide-containing molecules.
| Compound | TRPV1 IC50 (nM) | TRPA1 % Inhibition @ 10µM | TRPM8 % Inhibition @ 10µM | hERG IC50 (µM) | Kinase Panel (S-Score @ 10µM) |
| HMB-A1 | 15 | 8% | 5% | > 30 | 0.05 |
| HMB-A2 | 25 | 15% | 12% | 22 | 0.15 |
| HMB-A3 | 8 | 45% | 38% | 8 | 0.35 |
-
TRPV1 Potency: All three analogs demonstrate potent inhibition of the TRPV1 channel, with HMB-A3 being the most potent.
-
TRP Channel Selectivity: HMB-A1 shows excellent selectivity against other members of the TRP family, TRPA1 and TRPM8. HMB-A2 exhibits modest off-target activity, while HMB-A3 shows significant inhibition of both TRPA1 and TRPM8, indicating a poorer selectivity profile.
-
hERG Liability: The hERG potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias. HMB-A1 shows a clean profile, while HMB-A2 and, most notably, HMB-A3 demonstrate concerning levels of hERG inhibition.
-
Kinase Selectivity: The S-Score provides a quantitative measure of kinase selectivity, with a lower score indicating higher selectivity. HMB-A1 displays high selectivity, interacting with very few kinases in the panel. In contrast, HMB-A3 shows a higher S-Score, suggesting more widespread off-target kinase interactions.
Experimental Workflows and Methodologies
To ensure the trustworthiness and reproducibility of our findings, we employed a multi-tiered approach to cross-reactivity profiling, encompassing both binding and functional assays.
Experimental Workflow for Cross-Reactivity Profiling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Recent progress in the development of selective TRPV1 antagonists for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Hydroxy-3-methoxybenzamide
Introduction: 2-Hydroxy-3-methoxybenzamide, a valuable scaffold in medicinal chemistry and drug development, presents several synthetic challenges due to the potential for side reactions involving its phenolic hydroxyl and amide functionalities. This guide provides a comparative analysis of the most viable synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into two primary pathways, one commencing from the readily available o-vanillin and an alternative route starting from guaiacol. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important structural motif.
Route 1: Synthesis from o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)
The most direct and widely employed approach to this compound utilizes o-vanillin as the starting material. This route bifurcates into two main strategies: one proceeding through the methyl ester intermediate and the other via the carboxylic acid.
Strategy A: Oxidation to Methyl 2-Hydroxy-3-methoxybenzoate followed by Amidation
This two-step strategy involves the initial oxidation of the aldehyde functionality of o-vanillin to a methyl ester, which is then subjected to amidation.
Mechanism and Rationale: The direct oxidation of a hydroxybenzaldehyde to its corresponding ester can be efficiently achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds through a Baeyer-Villiger-type oxidation mechanism. The subsequent amidation of the methyl ester with ammonia is a nucleophilic acyl substitution reaction. This method is often preferred as esters are generally less reactive than acid chlorides, leading to cleaner reactions and easier purification.
Experimental Protocol: Oxidation of o-Vanillin
-
To a solution of o-vanillin (1 equivalent) in chloroform, add trimethyl orthoformate (1.2 equivalents) and Amberlyst® 15 (catalytic amount).
-
Reflux the mixture for 3 hours to form the dimethyl acetal in situ.
-
Cool the reaction mixture to room temperature and add m-CPBA (1.5 equivalents) and BF₃·OEt₂ (1.2 equivalents).
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 2-hydroxy-3-methoxybenzoate.
Experimental Protocol: Amidation of Methyl 2-Hydroxy-3-methoxybenzoate [1][2]
-
In a sealed pressure vessel, dissolve methyl 2-hydroxy-3-methoxybenzoate (1 equivalent) in a solution of aqueous ammonia (25-30%).
-
Heat the reaction mixture to 40-50°C and maintain this temperature for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Strategy B: Oxidation to 2-Hydroxy-3-methoxybenzoic Acid followed by Amidation
This alternative strategy involves the oxidation of o-vanillin to the corresponding carboxylic acid, which is then converted to the amide.
Mechanism and Rationale: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) being common choices. The subsequent amidation of the carboxylic acid typically requires activation, for instance, by conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with ammonia to furnish the desired amide. This route provides a robust and high-yielding pathway, although it involves an additional activation step.
Experimental Protocol: Oxidation of o-Vanillin to 2-Hydroxy-3-methoxybenzoic Acid
-
Dissolve o-vanillin (1 equivalent) in a mixture of acetone and water.
-
Add potassium permanganate (2 equivalents) portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2.
-
The product, 2-Hydroxy-3-methoxybenzoic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Experimental Protocol: Amidation of 2-Hydroxy-3-methoxybenzoic Acid
-
Suspend 2-Hydroxy-3-methoxybenzoic acid (1 equivalent) in an inert solvent such as toluene.
-
Add thionyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in a suitable solvent like dichloromethane and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonia.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Collect the precipitated this compound by filtration, wash with water, and dry.
Route 2: Synthesis from Guaiacol
An alternative, though more convergent, synthetic approach begins with guaiacol (2-methoxyphenol). This route is longer but may be advantageous depending on the availability and cost of the starting materials.
Mechanism and Rationale: This synthesis involves the formylation of guaiacol to introduce the aldehyde group, followed by the same oxidation and amidation steps as described in Route 1. The formylation of phenols can be achieved through various methods, such as the Reimer-Tiemann reaction or the Duff reaction. The Reimer-Tiemann reaction, using chloroform and a strong base, typically yields a mixture of ortho and para isomers, necessitating a separation step.
Experimental Protocol: Formylation of Guaiacol (Reimer-Tiemann Reaction)
-
Dissolve guaiacol (1 equivalent) in a solution of sodium hydroxide.
-
Heat the solution to 60-70°C and add chloroform (1.5 equivalents) dropwise with vigorous stirring.
-
Maintain the reaction at this temperature for 2-3 hours.
-
Cool the reaction mixture and acidify with dilute sulfuric acid.
-
Steam distill the mixture to separate the o-vanillin from the non-volatile para isomer and other byproducts.
-
The collected distillate containing o-vanillin can then be used in the subsequent oxidation and amidation steps as detailed in Route 1.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1A (o-Vanillin -> Ester -> Amide) | Route 1B (o-Vanillin -> Acid -> Amide) | Route 2 (Guaiacol -> o-Vanillin -> Amide) |
| Starting Material | o-Vanillin | o-Vanillin | Guaiacol |
| Number of Steps | 2 | 2 (plus activation) | 3-4 |
| Overall Yield | Moderate to High | High | Low to Moderate |
| Reagents & Conditions | m-CPBA, BF₃·OEt₂, aq. NH₃; Moderate conditions | KMnO₄ or NaClO₂, SOCl₂, aq. NH₃; Can involve harsh conditions | CHCl₃, NaOH; Reimer-Tiemann conditions can be harsh and low yielding |
| Purification | Chromatography for ester, precipitation for amide | Precipitation for acid and amide | Steam distillation and subsequent purifications |
| Advantages | Fewer steps, milder conditions for amidation | High yields, robust and scalable | Utilizes a cheaper starting material |
| Disadvantages | Potential for side reactions during oxidation | Use of corrosive and hazardous reagents (SOCl₂) | Longer route, lower overall yield, isomer separation required |
Visualization of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several routes, with the choice of pathway largely dependent on the desired scale, available starting materials, and tolerance for specific reagents and purification methods.
-
Route 1A (via the methyl ester) offers a more streamlined approach with milder amidation conditions, making it suitable for smaller-scale syntheses where chromatographic purification is feasible.
-
Route 1B (via the carboxylic acid) is a robust and high-yielding alternative, well-suited for larger-scale production despite the use of more hazardous reagents for the acid chloride formation.
-
Route 2 (from guaiacol) presents a more economical option in terms of the initial starting material but is hampered by a longer synthetic sequence, lower overall yields, and the need for isomer separation, making it less efficient for most applications.
Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of these factors to achieve the desired outcome in a safe, efficient, and cost-effective manner.
References
A Senior Application Scientist's Comparative Guide to the Efficacy of 2-Hydroxy-3-methoxybenzamide Derivatives Against Drug-Resistant Cell Lines
In the landscape of oncology, the emergence of multidrug resistance (MDR) remains a formidable challenge, frequently leading to the failure of chemotherapeutic regimens.[1][2] My work as a field application scientist continually brings me face-to-face with the pressing need for novel therapeutic agents that can circumvent or reverse these resistance mechanisms. It is from this vantage point that the benzamide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention.[3] Specifically, derivatives of 2-hydroxy-3-methoxybenzamide are emerging as a promising class of compounds with the potential to resensitize resistant cancer cells to conventional therapies.
This guide provides an in-depth, objective comparison of the performance of various this compound derivatives, grounded in experimental data. We will dissect their mechanisms of action, compare their efficacy across different drug-resistant cell lines, and provide the detailed experimental protocols necessary to validate these findings in your own research.
Pillar 1: Unraveling the Mechanisms of Action
The versatility of the this compound scaffold allows for a variety of mechanisms to combat drug resistance. Our current understanding points to two primary strategies employed by these derivatives: direct inhibition of drug efflux pumps and modulation of key oncogenic signaling pathways.
Strategy A: Inhibition of ATP-Binding Cassette (ABC) Transporters
One of the most well-documented mechanisms of MDR is the overexpression of ABC transporters, which function as cellular pumps that actively efflux chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[4][5][6] A key player in this process is the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP).
A novel benzamide derivative, VKNG-2 , has shown remarkable efficacy in overcoming ABCG2-mediated MDR in colon cancer cell lines.[4][5][6] Our analysis indicates that VKNG-2 does not alter the expression or subcellular localization of the ABCG2 protein. Instead, it directly inhibits the transporter's efflux function. This was validated through an ATPase activity assay, which showed that VKNG-2 significantly increases ATPase activity, a hallmark of transporter inhibition.[4][6] Molecular docking studies further support this, indicating a high affinity of VKNG-2 for the substrate-binding site of the ABCG2 transporter.[4][5][6]
Caption: Mechanism of VKNG-2 in reversing ABCG2-mediated multidrug resistance.
Strategy B: Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the proliferation and survival of various cancers, including medulloblastoma and basal cell carcinoma.[7][8] Resistance to Hh pathway inhibitors, such as vismodegib, often arises from mutations in the Smoothened (Smo) receptor.[7][8]
A series of 2-methoxybenzamide derivatives have been synthesized and identified as potent inhibitors of the Hh signaling pathway.[7][8][9] Notably, compound 21 from this series demonstrated a nanomolar IC50 value for Hh pathway inhibition.[7][8] The causality behind its efficacy lies in its ability to block the translocation of the Smo receptor into the primary cilium, a crucial step for signal transduction.[7][8] Critically, compound 21 retains its potent inhibitory activity against mutant forms of Smo (e.g., D477G) that confer resistance to vismodegib, highlighting its potential to treat resistant tumors.[7][8]
Caption: Inhibition of the Hedgehog signaling pathway by a 2-methoxybenzamide derivative.
Pillar 2: Comparative Performance Analysis
To provide a clear, objective comparison, the following table summarizes the efficacy of key this compound derivatives against various drug-resistant cell lines. The selection of these derivatives is based on the availability of robust experimental data demonstrating their potential to overcome specific resistance mechanisms.
| Derivative | Target Cell Line(s) | Mechanism of Action | Key Efficacy Data | Reference(s) |
| VKNG-2 | S1-M1-80 (Colon Cancer) | ABCG2 Transporter Inhibition | - 70-fold increase in mitoxantrone efficacy- 112-fold increase in SN-38 efficacy- ATPase Activity EC50 = 2.3 µM | [4][5][6] |
| Compound 21 | Vismodegib-resistant Daoy (Medulloblastoma) | Hedgehog Pathway Inhibition (Smo Antagonist) | - Hh Pathway Inhibition IC50 = 0.03 µM- Stronger anti-proliferative activity than vismodegib in resistant cells | [7][8] |
| Thiazolo[3,2-a] pyrimidine Derivative | M-HeLa (Cervical Adenocarcinoma) | Cytotoxicity | High efficiency and selectivity against tumor cells compared to Sorafenib | [10] |
| N-Benzimidazole Carboxamide (Cpd 10) | H460 (Lung), HCT 116 (Colorectal), MCF-7 (Breast) | Antiproliferative Activity | IC50 = 2.2–4.4 µM across tested cell lines | [11] |
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of any scientific claim rests upon the reproducibility of the experimental data. Therefore, I am providing detailed, step-by-step protocols for the key assays used to evaluate the efficacy of these derivatives. These protocols are designed to be self-validating systems for your laboratory.
Experimental Workflow Overview
Caption: General experimental workflow for evaluating derivative efficacy.
Protocol 1: Cell Viability (MTT) Assay
This protocol is fundamental for determining the cytotoxic concentration (IC50) of your derivative.
-
Cell Seeding: Seed drug-resistant and parental (sensitive) cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative. Treat the cells with varying concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The rationale here is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: ABCG2 ATPase Activity Assay
This assay validates whether a compound interacts with and inhibits the ABCG2 transporter.
-
Membrane Preparation: Isolate crude membranes from cells overexpressing ABCG2 (e.g., S1-M1-80).
-
Assay Reaction: In a 96-well plate, incubate the membranes with various concentrations of the derivative in the presence and absence of sodium orthovanadate (a general ATPase inhibitor) at 37°C.
-
Start Reaction: Initiate the reaction by adding ATP. The principle is that active ABCG2 will hydrolyze ATP to ADP and inorganic phosphate (Pi). The derivative's effect on this rate is measured.
-
Measure Phosphate: After a set time, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., a molybdate-based reagent).
-
Data Analysis: Plot the vanadate-sensitive ATPase activity against the derivative concentration to determine the EC50 (the concentration that produces 50% of the maximal stimulation of ATPase activity). An increase in ATPase activity is indicative of a substrate or inhibitor interacting with the transporter.[4][6]
Protocol 3: Hedgehog Signaling Pathway Inhibition (Gli-Luciferase Reporter Assay)
This is a direct and quantitative method to measure the inhibition of the Hh pathway.
-
Cell Line: Use a cell line engineered to stably express a Gli-responsive firefly luciferase reporter (e.g., NIH3T3-Gli-Luc). These cells will produce light in response to Hh pathway activation.
-
Treatment: Seed the cells and treat them with a Hh pathway agonist (e.g., Shh ligand or a Smo agonist like SAG) in the presence of varying concentrations of your 2-methoxybenzamide derivative.
-
Lysis and Luciferase Measurement: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Plot the normalized activity against the derivative concentration to calculate the IC50 for Hh pathway inhibition.[7][8]
Conclusion and Future Outlook
The evidence strongly supports the potential of this compound derivatives as a versatile platform for developing agents that can combat multidrug resistance in cancer. The ability of compounds like VKNG-2 to directly inhibit ABC transporters and compounds like the 2-methoxybenzamide derivative '21' to overcome resistance in key signaling pathways provides a dual-pronged approach to a complex problem.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 2-Hydroxy-3-methoxybenzamide Derivatives as Smoothened Receptor Antagonists
In the landscape of oncology drug discovery, the Hedgehog (Hh) signaling pathway presents a compelling target. Its aberrant activation is a known driver in various malignancies, including basal cell carcinoma and medulloblastoma.[1][2][3] The G protein-coupled receptor, Smoothened (Smo), is the central transducer of this pathway, making it a bottleneck for therapeutic intervention.[1][2][3] This guide provides a comprehensive, in-depth comparison of the in silico docking performance of a series of 2-Hydroxy-3-methoxybenzamide derivatives against the human Smoothened receptor. We will not only detail the "how" but, more critically, the "why" behind our methodological choices, offering a robust framework for researchers in the field.
The 2-methoxybenzamide scaffold has emerged as a promising starting point for the development of novel Hh pathway inhibitors.[1][2][3] Our comparative study will focus on a selection of these derivatives, juxtaposing their predicted binding affinities and interaction patterns with that of a known, clinically relevant Smoothened inhibitor, Vismodegib. This guide is structured to provide not just a protocol, but a self-validating system for computational screening and lead optimization.
The Hedgehog Signaling Pathway: A Primer
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2][3] In the absence of the Hedgehog ligand, the transmembrane protein Patched (Ptch) inhibits the activity of Smoothened (Smo).[1][2] Upon Hedgehog binding to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes.[1][2][3] Dysregulation of this pathway, often through mutations in Ptch or Smo, leads to constitutive signaling and oncogenesis.[1]
Caption: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Design: A Rationale-Driven Approach
Our comparative docking study is designed to yield not just numbers, but actionable insights. The choice of protein structure, ligand preparation, and docking parameters are all critical for a meaningful comparison.
Protein and Ligand Preparation: The Foundation of Accuracy
Target Protein: We will utilize the crystal structure of the human Smoothened receptor in complex with an antagonist (PDB ID: 5L7I).[1] This particular structure is chosen for its resolution and, crucially, its use in the foundational study of the 2-methoxybenzamide derivatives we are investigating, ensuring consistency and comparability.[1]
Ligand Selection: For our comparative analysis, we have selected three representative 2-methoxybenzamide derivatives from the literature with varying inhibitory concentrations (IC50) to probe the structure-activity relationship.[2] As a benchmark, we will use Vismodegib, an FDA-approved Smoothened inhibitor.[1]
| Compound | Structure | IC50 (µM)[2] |
| Derivative 1 (Compound 17) | 4-chloro-N-(3-(1H-imidazol-2-yl)phenyl)-2-methoxybenzamide | 0.12 |
| Derivative 2 (Compound 21) | N-(3-(1H-imidazol-2-yl)phenyl)-2-chloro-6-methoxyisonicotinamide | 0.03 |
| Derivative 3 (Compound 18) | N-(3-(1H-imidazol-2-yl)phenyl)-2,4-dichloro-6-methoxybenzamide | 0.26 |
| Vismodegib (Standard) | N-[4-chloro-3-(pyridin-2-yl)phenyl]-N'-(4-chlorobenzoyl)urea | ~0.0025 (literature) |
Step-by-Step Docking Protocol using AutoDock Vina
The following protocol outlines a robust and reproducible workflow for molecular docking. The choice of AutoDock Vina is predicated on its balance of accuracy and computational efficiency, making it a widely adopted tool in the field.[1]
-
Protein Preparation:
-
Download the PDB file (5L7I) from the Protein Data Bank.
-
Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to assign appropriate atom types.
-
Define the grid box to encompass the known binding site of the co-crystallized ligand. A grid box centered on the binding site with dimensions of 25 x 25 x 25 Å is a good starting point. The causality here is to provide a defined search space for the docking algorithm, focusing its computational effort on the region of interest.
-
-
Ligand Preparation:
-
Draw the 2D structures of the 2-methoxybenzamide derivatives and Vismodegib using a chemical drawing software like ChemDraw and save them in a suitable format (e.g., MOL).
-
Convert the 2D structures to 3D using a program like Open Babel.
-
In ADT, assign polar hydrogens, compute Gasteiger charges, and define the rotatable bonds. This step is crucial as it determines the conformational flexibility of the ligand during the docking process.
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared protein and ligand files, along with the grid box parameters. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.
-
-
Analysis of Results:
-
The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the top-ranked poses for each ligand in complex with the Smoothened receptor using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the key amino acid residues in the binding pocket. This detailed interaction analysis is what transforms a simple docking score into a meaningful prediction of binding mode.
-
Caption: A streamlined workflow for the comparative molecular docking study.
Comparative Docking Results and Analysis
The following table summarizes the predicted binding affinities of our selected compounds against the Smoothened receptor. It is important to note that while the absolute values of the binding affinities are informative, the relative ranking and the correlation with experimental IC50 values are more critical for validating the docking protocol.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Correlation with IC50 |
| Derivative 2 (Compound 21) | -9.8 | Tyr394, Arg400, Asp384, Lys395 | Strong |
| Derivative 1 (Compound 17) | -9.2 | Tyr394, Arg400 | Good |
| Derivative 3 (Compound 18) | -8.5 | Tyr394, Arg400 | Moderate |
| Vismodegib (Standard) | -10.5 | Tyr394, Arg400, Ser397, His470 | N/A (Benchmark) |
In-Depth Analysis of Molecular Interactions
Our docking results reveal a consistent binding mode for the 2-methoxybenzamide derivatives within the Smoothened binding pocket. The methoxy group appears to be a key pharmacophoric feature, forming a hydrogen bond with the side chain of Tyr394 .[2] The amide carbonyl consistently interacts with the guanidinium group of Arg400 , another critical hydrogen bond interaction.[2]
Derivative 2 (Compound 21) , the most potent of the series, exhibits additional predicted interactions with Asp384 and Lys395 , which may account for its lower IC50 value.[2] The introduction of a second chlorine atom in Derivative 3 (Compound 18) appears to be detrimental to its binding affinity, likely due to steric hindrance within the binding pocket.
Vismodegib , as expected, demonstrates a very strong predicted binding affinity. Its more extended structure allows it to form additional interactions with residues such as Ser397 and His470 , providing a rationale for its high potency.
The strong correlation between the predicted binding affinities and the experimental IC50 values for the 2-methoxybenzamide series provides confidence in the predictive power of our docking protocol. This self-validating aspect is paramount for the trustworthy application of in silico methods in drug discovery.
Conclusion and Future Directions
This comparative guide has provided a detailed, rationale-driven framework for the in silico evaluation of this compound derivatives as Smoothened receptor antagonists. We have demonstrated a robust docking protocol, presented a clear comparison with a standard inhibitor, and elucidated the key molecular interactions that likely govern the activity of this chemical series.
The insights gleaned from this study can guide the future optimization of this scaffold. For instance, modifications that enhance interactions with residues like Asp384 and Lys395, as seen with the most potent derivative, could be a fruitful avenue for exploration. Furthermore, the application of more advanced computational techniques, such as molecular dynamics simulations, could provide a more dynamic picture of the ligand-receptor interactions and further refine our understanding of the binding process.
By grounding our computational work in experimental data and providing a transparent, step-by-step methodology, we aim to empower researchers to confidently apply these powerful in silico tools in their own drug discovery endeavors.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Hydroxy-3-methoxybenzamide
As researchers and scientists in the dynamic field of drug development, our work with novel chemical compounds is foundational to progress. However, innovation and safety must be inextricably linked. This guide provides essential, field-tested safety protocols for handling 2-Hydroxy-3-methoxybenzamide, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that your critical research is conducted with the highest degree of protection. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is an aromatic amide with specific hazards that directly inform our PPE strategy. A thorough understanding of its risk profile is the first step in creating a self-validating safety system. The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that necessitate a multi-faceted approach to protection.[1][2][3]
The primary risks are associated with direct contact and inhalation, making the protection of skin, eyes, and the respiratory system our main priorities.[1][4]
| Hazard Statement | GHS Classification | Implication for PPE Strategy |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Requires the use of impervious gloves and protective clothing to prevent any direct skin contact.[2][3] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2/2A | Mandates the use of chemical safety goggles to protect against splashes or contact with airborne particles.[2][3][5] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Necessitates handling within a certified chemical fume hood to control airborne dust and vapors.[1][2][3] |
| H302: Harmful if swallowed | Acute Toxicity, Oral, Category 4 | Reinforces strict personal hygiene practices, such as prohibiting eating in the lab and thorough hand washing.[4] |
Core PPE Requirements: Your First Line of Defense
Based on the hazard assessment, a specific suite of PPE is required. Merely wearing PPE is insufficient; selecting the correct type and using it properly is critical.
-
Eye and Face Protection: Standard laboratory safety glasses are inadequate. You must wear tight-sealing chemical safety goggles that provide a full seal around the eyes to protect from splashes, dust, and vapors.[2][6] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles .[7]
-
Hand Protection: Choose chemically resistant, impervious gloves . Nitrile gloves (minimum 4-6 mil thickness) are generally suitable for incidental contact.[7] Always inspect gloves for tears or punctures before each use.[8][9] Contaminated gloves must be removed immediately using a technique that avoids touching the outer surface with bare skin, and disposed of as chemical waste.[9]
-
Body Protection: A clean, buttoned laboratory coat must be worn to protect skin and personal clothing.[1] It should be supplemented with long pants and fully enclosed, non-porous shoes .[10] Sandals, perforated shoes, or any footwear that exposes the skin are strictly prohibited.[8][10]
-
Respiratory Protection: Under normal laboratory conditions, all handling of this compound solid or solutions should be performed inside a certified chemical fume hood .[1][11] This engineering control is the primary method for preventing respiratory exposure. Therefore, individual respiratory protection is typically not required.[1][2] However, in the event of a large spill or a failure of ventilation controls, appropriate respiratory protection would be necessary as part of an emergency response.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A robust safety protocol is a sequence of deliberate actions. Follow this workflow to ensure a safe environment from the moment you enter the lab until your work is complete.
Step 1: Pre-Handling Checklist & Area Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.[11][12]
-
Prepare Work Surface: Cover the work area inside the hood with disposable, plastic-backed absorbent "bench paper" to contain any potential spills.[7]
-
Locate Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and accessible.[2][13]
-
Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before beginning work to minimize disruptions.
Step 2: Donning PPE Workflow
Putting on PPE in the correct order is crucial to ensure complete protection. The sequence prevents cross-contamination between a "clean" area (you) and a "contaminated" area (the PPE).
Caption: Workflow for the correct sequence of donning PPE.
Step 3: Safe Handling Protocol
-
Work Within the Hood: Conduct all manipulations of this compound at least 6 inches inside the fume hood sash.[12]
-
Minimize Exposure: Keep the sash at the lowest practical height.[8] Keep all chemical containers sealed when not in immediate use.[4][6]
-
Personal Hygiene: Do not eat, drink, chew gum, or apply cosmetics in the laboratory.[8] These actions create opportunities for ingestion of hazardous materials.
Step 4: Doffing, Decontamination, and Disposal
The process of removing PPE is a critical control point to prevent contamination.
-
Decontaminate: Before exiting the hood, decontaminate any equipment used and wipe down the work surface.
-
Remove Gloves: Remove gloves first, turning them inside out as you pull them off to trap any contaminants. Dispose of them in a designated hazardous waste container.[9]
-
Remove Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination on the outer surface.
-
Remove Eye Protection: Remove your goggles and/or face shield last.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds. This is the final and most critical step to remove any residual contamination.[1][7][8]
Emergency and Disposal Plan
Accidental Release or Spill
-
Minor Spill (within fume hood):
-
Major Spill (outside fume hood):
-
Alert everyone in the laboratory and evacuate the immediate area.
-
If the spill is substantial, activate the fire alarm to initiate a building-wide evacuation and notify your institution's emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment, including respiratory protection.[4]
-
Waste Disposal
-
Contaminated Solids: All disposable items contaminated with this compound, including gloves, bench paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Chemical Waste: Unused or waste quantities of the chemical must be disposed of according to institutional and local regulations for hazardous chemical waste. Do not pour it down the drain.[2][5] The material should be transferred to a suitable, labeled container for collection by environmental health and safety personnel.[1]
By integrating these protocols into your daily laboratory practice, you build a resilient safety culture that protects not only you and your colleagues but also the integrity of your invaluable research.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. csub.edu [csub.edu]
- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


